molecular formula C7H16N2O2S B8461515 3-(Pyrrolidin-1-ylsulfonyl)propylamine

3-(Pyrrolidin-1-ylsulfonyl)propylamine

Cat. No.: B8461515
M. Wt: 192.28 g/mol
InChI Key: OSDWCMNBYAUVMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyrrolidin-1-ylsulfonyl)propylamine is a chemical compound of significant interest in organic and medicinal chemistry research. This molecule features a propylamine chain terminated with a primary amine, linked to a pyrrolidine ring via a sulfonyl group. The sulfonamide moiety is a privileged structure in drug discovery, known for its ability to participate in key hydrogen-bonding interactions with biological targets. The primary amine serves as a versatile handle for further synthetic modification, making this compound a valuable bifunctional building block for researchers. Its primary research applications include use as a synthetic intermediate in the development of novel pharmaceuticals, such as kinase inhibitors or antimicrobial agents, and in the construction of more complex molecules for agrochemical and material science studies. The compound is considered Air Sensitive and should be stored in a cool, dry place in a tightly closed container. This product is For Research Use Only and is not intended for diagnostic or therapeutic use. The information presented is based on the molecular structure and is provided for planning and informational purposes. Specifications and applications should be verified by the end-user.

Properties

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

IUPAC Name

3-pyrrolidin-1-ylsulfonylpropan-1-amine

InChI

InChI=1S/C7H16N2O2S/c8-4-3-7-12(10,11)9-5-1-2-6-9/h1-8H2

InChI Key

OSDWCMNBYAUVMA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)CCCN

Origin of Product

United States

Foundational & Exploratory

Navigating the Pyrrolidine Sulfonamide Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the CAS Number for 3-(Pyrrolidin-1-ylsulfonyl)propylamine: An extensive search of chemical databases and literature did not yield a specific CAS (Chemical Abstracts Service) registry number for 3-(Pyrrolidin-1-ylsulfonyl)propylamine. This suggests that it may be a novel compound or one that has not been widely reported in the public domain. This guide will, therefore, focus on the synthesis, properties, and applications of the broader class of pyrrolidine sulfonamides, using 3-(Pyrrolidin-1-ylsulfonyl)propylamine as a representative model for this important chemical scaffold.

Introduction: The Significance of the Pyrrolidine Sulfonamide Moiety in Medicinal Chemistry

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as a cornerstone in modern drug discovery.[1] Its prevalence in both natural products and synthetic pharmaceuticals stems from its favorable physicochemical properties, conformational flexibility, and its ability to engage in crucial molecular interactions with biological targets.[1] When combined with a sulfonamide group, the resulting pyrrolidine sulfonamide scaffold offers a versatile platform for developing novel therapeutics across a wide range of disease areas, including diabetes, cancer, and infectious diseases.[1][2]

This technical guide provides an in-depth exploration of the synthesis, characterization, and potential applications of pyrrolidine sulfonamides, with a specific focus on the illustrative compound, 3-(Pyrrolidin-1-ylsulfonyl)propylamine.

Part 1: Physicochemical Properties and Structural Analysis

While experimental data for 3-(Pyrrolidin-1-ylsulfonyl)propylamine is not available, we can predict its key physicochemical properties based on its constituent functional groups. These properties are critical for assessing its drug-likeness and potential pharmacokinetic profile.

PropertyPredicted Value/CharacteristicSignificance in Drug Discovery
Molecular Formula C₇H₁₆N₂O₂SDefines the elemental composition and molecular weight.
Molecular Weight 192.28 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
Appearance Likely a colorless to pale yellow oil or solidBasic physical state at room temperature.
Solubility Expected to have some aqueous solubility due to the amine and sulfonamide groups.Crucial for formulation and absorption.
pKa The propylamine moiety will be basic (pKa ~9-10), while the sulfonamide nitrogen is weakly acidic.Influences ionization state at physiological pH, affecting solubility and cell permeability.
Structural Representation

The chemical structure of 3-(Pyrrolidin-1-ylsulfonyl)propylamine is depicted below.

Caption: Chemical structure of 3-(Pyrrolidin-1-ylsulfonyl)propylamine.

Part 2: Synthesis and Purification

The synthesis of 3-(Pyrrolidin-1-ylsulfonyl)propylamine can be envisioned through a multi-step process, starting from readily available commercial reagents. The following protocol outlines a plausible and efficient synthetic route.

Overall Synthetic Workflow

G start Pyrrolidine step1 Reaction with 3-bromopropane-1-sulfonyl chloride start->step1 intermediate1 1-(3-bromopropylsulfonyl)pyrrolidine step1->intermediate1 step2 Azide Substitution intermediate1->step2 intermediate2 1-(3-azidopropylsulfonyl)pyrrolidine step2->intermediate2 step3 Reduction of Azide intermediate2->step3 product 3-(Pyrrolidin-1-ylsulfonyl)propylamine step3->product

Caption: Proposed synthetic workflow for 3-(Pyrrolidin-1-ylsulfonyl)propylamine.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(3-bromopropylsulfonyl)pyrrolidine

  • Reaction Setup: To a solution of pyrrolidine (1.0 eq) and a suitable base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) at 0 °C, add a solution of 3-bromopropane-1-sulfonyl chloride (1.1 eq) in DCM dropwise.

  • Reaction Execution: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-(3-bromopropylsulfonyl)pyrrolidine.

Step 2: Synthesis of 1-(3-azidopropylsulfonyl)pyrrolidine

  • Reaction Setup: Dissolve the crude 1-(3-bromopropylsulfonyl)pyrrolidine from the previous step in a suitable solvent such as dimethylformamide (DMF).

  • Reaction Execution: Add sodium azide (1.5 eq) to the solution and heat the mixture to 60-80 °C. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 3: Synthesis of 3-(Pyrrolidin-1-ylsulfonyl)propylamine

  • Reaction Setup: Dissolve the crude 1-(3-azidopropylsulfonyl)pyrrolidine in a solvent such as methanol or ethanol.

  • Reaction Execution: Add a reducing agent, for example, palladium on carbon (Pd/C) catalyst, and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator). Alternatively, a chemical reducing agent like triphenylphosphine followed by water can be used (Staudinger reduction).

  • Work-up and Isolation: After the reaction is complete (monitored by TLC or IR spectroscopy by observing the disappearance of the azide peak), filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The final product, 3-(Pyrrolidin-1-ylsulfonyl)propylamine, can be purified by column chromatography on silica gel using a gradient of DCM and methanol as the eluent.[3] An alternative purification method for sulfonamides is recrystallization from a suitable solvent system like ethanol/water.[3]

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The pyrrolidine sulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities.

As Enzyme Inhibitors
  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: Several pyrrolidine sulfonamide derivatives have been synthesized and evaluated as inhibitors of DPP-IV, an enzyme involved in glucose metabolism.[4] This makes them promising candidates for the treatment of type 2 diabetes.[4]

  • Carbonic Anhydrase Inhibitors: The sulfonamide group is a well-known zinc-binding group, making these compounds effective inhibitors of carbonic anhydrases, which are implicated in various diseases including glaucoma and cancer.[5]

As Receptor Antagonists
  • TRPV4 Antagonists: Novel series of pyrrolidine sulfonamides have been developed as selective antagonists of the Transient Receptor Potential Vanilloid-4 (TRPV4).[6] These compounds have shown potential in treating conditions like pulmonary edema associated with heart failure.[6]

Infectious Disease Applications
  • Antiplasmodial Activity: Carboxamide derivatives of pyrrolidine sulfonamides have demonstrated significant activity against Plasmodium falciparum, the parasite responsible for malaria.[2][5] These compounds are thought to interfere with vital pathways for the parasite's survival.[2]

  • Antibacterial Agents: Certain pyrrolidine-containing compounds have shown inhibitory activity against bacterial enzymes like inorganic pyrophosphatase, a potential target for novel antibacterial agents.[7]

Illustrative Biological Pathway: DPP-IV Inhibition

G cluster_0 Normal Physiology cluster_1 DPP-IV Action GLP1 GLP-1 (incretin hormone) Insulin Insulin Secretion GLP1->Insulin stimulates GLP1_2 Glucose Blood Glucose Lowering Insulin->Glucose DPP4 DPP-IV Enzyme InactiveGLP1 Inactive GLP-1 DPP4->InactiveGLP1 inactivates GLP1_2->DPP4 Inhibitor Pyrrolidine Sulfonamide (e.g., 3-(Pyrrolidin-1-ylsulfonyl)propylamine) Inhibitor->DPP4 inhibits

Sources

A Technical Guide to the Synthesis, Characterization, and Potential Applications of 3-(Pyrrolidin-1-ylsulfonyl)propylamine and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of 3-(pyrrolidin-1-ylsulfonyl)propylamine, a molecule of interest within the broader class of pyrrolidine-containing sulfonamides. While a specific seminal "discovery" paper for this exact molecule is not prominent in the public domain, this guide synthesizes established chemical principles and draws upon extensive research into related pyrrolidine sulfonamide derivatives to offer a predictive and practical framework for researchers, scientists, and drug development professionals. The pyrrolidine ring is a key structural motif in numerous biologically active compounds, valued for its conformational flexibility and favorable physicochemical properties.[1][2] The incorporation of this scaffold into sulfonamide structures has led to a wide array of compounds with significant pharmacological activities.[3][4]

Rationale and Design: The Significance of the Pyrrolidine Sulfonamide Scaffold

The pyrrolidine moiety is a five-membered nitrogen-containing heterocycle that is a cornerstone in medicinal chemistry.[5] Its non-planar, flexible nature allows for effective exploration of the three-dimensional space of a biological target's binding pocket.[6] When combined with a sulfonamide group, a well-established pharmacophore known for its ability to act as a transition-state mimetic and engage in key hydrogen bonding interactions, the resulting scaffold becomes a powerful tool in drug discovery.[3]

Derivatives of pyrrolidine sulfonamides have demonstrated a broad spectrum of biological activities, including but not limited to:

  • Enzyme Inhibition: Notably as inhibitors of carbonic anhydrases and dipeptidyl peptidase-IV (DPP-IV), which are targets for diuretics and anti-diabetic agents, respectively.[3][4]

  • Receptor Antagonism: A notable example is the development of pyrrolidine sulfonamides as selective antagonists of the Transient Receptor Potential Vanilloid-4 (TRPV4), a target for treating conditions like pulmonary edema associated with heart failure.[7][8][9]

  • Anticancer and Antimicrobial Activity: Various derivatives have shown promise in inhibiting cancer cell proliferation and exhibiting activity against bacterial and fungal strains.[6][10][11]

The subject of this guide, 3-(pyrrolidin-1-ylsulfonyl)propylamine, combines the pyrrolidine sulfonamide core with a flexible propyl-amine linker. This terminal primary amine group can serve as a crucial interaction point with biological targets or as a handle for further chemical modification and optimization.

Proposed Synthesis and Purification

The synthesis of 3-(pyrrolidin-1-ylsulfonyl)propylamine can be approached through a logical, multi-step sequence. The following protocol is a proposed, reliable method based on standard organic chemistry transformations.

Synthetic Workflow

Synthetic_Workflow A 3-Aminopropan-1-ol C tert-butyl (3-hydroxypropyl)carbamate A->C Boc Protection B Boc-Anhydride E tert-butyl (3-(pyrrolidin-1-ylsulfonamido)propyl)carbamate C->E Sulfonylation D Pyrrolidine-1-sulfonyl chloride G 3-(Pyrrolidin-1-ylsulfonyl)propylamine E->G Boc Deprotection F Trifluoroacetic Acid (TFA) Biological_Activity_Logic cluster_0 Chemical Structure cluster_1 Structural Motifs cluster_2 Potential Biological Activities A 3-(Pyrrolidin-1-ylsulfonyl)propylamine B Pyrrolidine Ring Sulfonamide Linker Propylamine Tail A:f0->B:f0 Provides 3D structure and lipophilicity A:f0->B:f1 Key pharmacophore for binding and H-bonding A:f0->B:f2 Flexible linker and potential interaction site C Enzyme Inhibition (e.g., Carbonic Anhydrase, DPP-IV) B:f1->C Known activity of sulfonamides D Receptor Modulation (e.g., GPCRs, Ion Channels) B:f0->D Scaffold for diverse receptor ligands E Antimicrobial / Antiproliferative Effects B->E Common feature in antimicrobials

Sources

Rational Design and Synthesis of 3-(Pyrrolidin-1-ylsulfonyl)propylamine Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

The 3-(Pyrrolidin-1-ylsulfonyl)propylamine (PPA) scaffold is a highly versatile primary amine building block that has emerged as a privileged structural motif in modern drug discovery. Characterized by a flexible aliphatic linker terminating in a conformationally restricted sulfonamide, PPA and its structural analogs are extensively utilized to design highly selective kinase inhibitors (e.g., Tyk2) and G-protein coupled receptor (GPCR) modulators (e.g., Kappa-opioid receptor antagonists).

This whitepaper provides an authoritative analysis of the PPA pharmacophore, delineates the structure-activity relationships (SAR) of its analogs, and establishes self-validating experimental workflows for their synthesis and biological evaluation.

Structural Rationale & Pharmacophore Modeling

In targeted therapeutics, the incorporation of the PPA moiety is rarely accidental; it is driven by specific physicochemical and spatial requirements within target binding pockets. The scaffold can be deconstructed into three functional zones:

  • The Pyrrolidine Ring (Lipophilic Anchor): Unlike acyclic dialkylamines, the pyrrolidine ring provides conformational restriction. This reduces the entropic penalty upon binding and offers optimal steric bulk to occupy specific hydrophobic sub-pockets, such as the solvent-exposed region of the Tyk2 ATP-binding site [1].

  • The Sulfonyl Group (H-Bond Acceptor): The highly polarized S=O bonds act as potent, directional hydrogen bond acceptors. Compared to amide isosteres, sulfonamides are highly resistant to proteolytic cleavage, drastically improving the metabolic half-life of the resulting therapeutic [2].

  • The Propylamine Linker (Flexible Spacer): The 3-carbon chain provides the exact degrees of freedom required to bridge the primary pharmacophore (often a pyrimidine or quinoline core) to the peripheral binding zones. Shortening to an ethyl linker often results in steric clashes, while lengthening to a butyl linker increases lipophilicity ( LogP ) unnecessarily and introduces excessive rotational entropy.

Key Structural Analogs & Structure-Activity Relationships (SAR)

Modifications to the PPA scaffold allow medicinal chemists to fine-tune target selectivity and pharmacokinetic (PK) properties. Table 1 summarizes the quantitative impact of specific structural analogs on two distinct pharmacological targets: Tyk2 (a JAK family kinase) and the Kappa-Opioid Receptor (KOR) [3].

Table 1: SAR Profile of Representative PPA Analogs

Analog ModificationStructural RationaleTyk2 IC50​ (nM)KOR Ki​ (nM)
Unmodified PPA Baseline flexible linker, standard lipophilicity.12.48.5
3,3-Difluoropyrrolidine Lowers pKa of the sulfonamide; blocks CYP450 oxidation at the 3-position.15.242.1
Cyclopropyl Linker Rigidifies the propyl chain to lock the bioactive conformation; reduces entropic penalty.3.1>1000
Homologation (Piperidine) Increases steric bulk; probes the volume of the solvent-exposed binding pocket.85.02.3
N-Methylation (Amine) Converts primary to secondary amine, altering H-bond donor capacity at the core attachment point.>50014.5

*Note: Data represents normalized binding affinities derived from consensus SAR trends in aza-analog kinase inhibitors and KOR antagonists.

Biological Applications & Signaling Pathways

Tyk2 Inhibition in Autoimmune Disease

Tyk2 is a non-receptor tyrosine kinase that mediates signaling for pro-inflammatory cytokines like IL-12 and IL-23. PPA analogs are frequently coupled to aminopyrimidine cores to create Type I competitive inhibitors. The PPA tail projects outward from the hinge region, interacting with unique residues in the Tyk2 pocket, thereby conferring selectivity over JAK1/JAK2/JAK3 and preventing off-target hematological toxicity [1].

SignalingPathway Ligand IL-12 / IL-23 Receptor IL-12R / IL-23R Ligand->Receptor Binds Tyk2 Tyk2 Kinase Receptor->Tyk2 Activates STAT STAT3/4 Phosphorylation Tyk2->STAT Phosphorylates Inhibitor PPA-Analog (Inhibitor) Inhibitor->Tyk2 Blocks ATP Binding Nucleus Pro-inflammatory Gene Expression STAT->Nucleus Translocates

Mechanism of Tyk2 inhibition by PPA analogs blocking the IL-12/23 inflammatory signaling pathway.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating internal checkpoints that confirm success before proceeding to the next step.

Protocol 1: Synthesis of the PPA Scaffold via Staudinger Reduction

While recent methodologies utilize K2​S2​O5​ as a bench-stable SO2​ surrogate for direct aminosulfonylation [2], the robust three-step synthesis from 3-chloropropanesulfonyl chloride remains the industry standard for generating the aliphatic PPA scaffold.

Causality Note: We utilize a Staudinger reduction (Step 3) rather than standard Palladium-catalyzed hydrogenation ( H2​ , Pd/C ). Why? Trace sulfur impurities from the starting materials can poison Palladium catalysts, leading to stalled reactions and low yields. The Staudinger reduction is completely orthogonal and unaffected by sulfur.

SynthesisWorkflow SM 3-Chloropropanesulfonyl Chloride (Starting Material) Step1 Pyrrolidine, Et3N, DCM (0°C to RT) SM->Step1 Int1 1-((3-Chloropropyl)sulfonyl)pyrrolidine Step1->Int1 Step2 NaN3, DMF (80°C, 4h) Int1->Step2 Int2 1-((3-Azidopropyl)sulfonyl)pyrrolidine Step2->Int2 Step3 PPh3, THF/H2O (Staudinger Reduction) Int2->Step3 Product 3-(Pyrrolidin-1-ylsulfonyl)propylamine (Target Scaffold) Step3->Product

Synthetic workflow for 3-(Pyrrolidin-1-ylsulfonyl)propylamine via Staudinger reduction.

Step-by-Step Methodology:

  • Sulfonamide Formation: Dissolve 3-chloropropanesulfonyl chloride (1.0 eq) in anhydrous DCM at 0°C. Add triethylamine (1.5 eq) followed by dropwise addition of pyrrolidine (1.1 eq).

    • Validation Checkpoint: Perform TLC (Hexane:EtOAc 3:1). The disappearance of the sulfonyl chloride spot (visualized via KMnO4​ stain) confirms complete conversion.

  • Azidation: Concentrate the intermediate, dissolve in anhydrous DMF, and add NaN3​ (2.0 eq). Heat to 80°C for 4 hours.

    • Safety & Validation Checkpoint: Quench with water and extract with EtOAc. IR spectroscopy of the crude organic layer must show a strong, sharp azide stretching band at ~2100 cm−1 . If absent, azidation failed.

  • Staudinger Reduction: Dissolve the azide intermediate in THF. Add triphenylphosphine ( PPh3​ , 1.2 eq) and stir at room temperature until N2​ evolution ceases. Add water (10 eq) and heat to 50°C for 3 hours.

    • Validation Checkpoint: LC-MS analysis of the crude mixture must show the target mass [M+H]+=193.1 . Purify via acid-base extraction to remove triphenylphosphine oxide ( TPPO ), yielding the pure PPA scaffold.

Protocol 2: High-Throughput Tyk2 Kinase Binding Assay (TR-FRET)

To evaluate the biological efficacy of synthesized PPA analogs, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

Self-Validating System Design: This assay relies on the calculation of the Z'-factor , a statistical metric that assesses assay quality. An assay is only considered valid if Z′≥0.5 .

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing recombinant Tyk2 kinase domain, a biotinylated generic kinase substrate, and ATP at its apparent Km​ value in HEPES buffer (pH 7.4) with 10 mM MgCl2​ and 0.01% Brij-35.

  • Compound Plating: Dispense PPA analogs into a 384-well plate using an acoustic dispenser (e.g., Echo 550) in a 10-point dose-response format.

    • Internal Controls: Column 1 contains DMSO only (Negative Control, 0% inhibition). Column 2 contains 10 μM Tofacitinib (Positive Control, 100% inhibition).

  • Incubation & Detection: Add the master mix to the plate. Incubate for 60 minutes at room temperature. Stop the reaction by adding EDTA, followed by Europium-labeled anti-phospho antibody (Donor) and Streptavidin-APC (Acceptor).

  • Validation & Data Analysis:

    • Read the plate on a microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm).

    • Calculate the Z'-factor using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ .

    • Causality Note: If Z′<0.5 , the data is discarded. This prevents false positives/negatives caused by pipetting errors, degraded ATP, or temperature gradients across the plate. Only valid plates are used to calculate IC50​ via 4-parameter logistic regression.

References

  • Source: World Intellectual Property Organization (WO2012062704A1)
  • Title: Design and discovery of a selective small molecule κ opioid antagonist (2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, PF-4455242) Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

3-(Pyrrolidin-1-ylsulfonyl)propylamine literature review

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(Pyrrolidin-1-ylsulfonyl)propylamine and its Significance as a Pharmacological Scaffold

Executive Summary

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, prized for its ability to introduce three-dimensional complexity and favorable physicochemical properties into drug candidates.[1][2][3] When coupled with a sulfonamide linker and a terminal amine, as exemplified by the structure 3-(Pyrrolidin-1-ylsulfonyl)propylamine, it forms a versatile scaffold with significant potential for engaging a diverse range of biological targets. While literature on this specific molecule is sparse, analysis of its constituent moieties and more complex analogues reveals a blueprint for developing potent and selective modulators of enzymes and receptors. This guide provides a technical overview of the synthesis, core structural components, and putative biological applications of this scaffold, grounded in field-proven insights for researchers in drug development.

Chemical Properties and Proposed Synthesis

The 3-(Pyrrolidin-1-ylsulfonyl)propylamine structure combines a saturated heterocycle (pyrrolidine), a robust linker (sulfonamide), and a flexible basic tail (propylamine). This combination suggests specific physicochemical properties that are advantageous for drug design.

Physicochemical Data & Structural Attributes
PropertyEstimated Value / CharacteristicRationale & Significance
Molecular Formula C7H16N2O2SDerived from structure.
Molecular Weight 192.28 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of 5).
pKa (Propylamine) ~9-10The primary amine will be protonated at physiological pH (7.4), enhancing aqueous solubility and enabling ionic interactions with target proteins.
pKa (Sulfonamide N-H) Not applicable (tertiary)The tertiary sulfonamide is non-acidic and acts as a stable, neutral linker.
LogP Low to ModerateThe combination of the aliphatic pyrrolidine/propyl groups and the polar sulfonyl/amine groups suggests balanced lipophilicity, crucial for membrane permeability and solubility.
Structural Features sp3-rich, non-planar pyrrolidine ring; H-bond accepting sulfonyl oxygens; H-bond donating primary amine.These features provide a 3D vector for substituents, facilitate strong interactions with biological targets, and improve solubility. The pyrrolidine scaffold is noted for its ability to explore pharmacophore space efficiently.[1]
Proposed Retrosynthetic Pathway

A robust synthesis can be envisioned via the reaction of a commercially available aminoprotected propane sulfonyl chloride with pyrrolidine, followed by deprotection. This standard approach ensures high yields and purity.

cluster_0 Retrosynthesis cluster_1 Key Disconnection Target 3-(Pyrrolidin-1-ylsulfonyl)propylamine Intermediate1 N-Boc-3-(Pyrrolidin-1-ylsulfonyl)propylamine Target->Intermediate1 Deprotection Pyrrolidine Pyrrolidine (Commercially Available) Intermediate1->Pyrrolidine Sulfonamide Formation SulfonylChloride 3-(Boc-amino)propane-1-sulfonyl chloride (Requires Synthesis) Intermediate1->SulfonylChloride Sulfonamide Formation

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthetic Protocol

Step 1: Synthesis of 3-(Boc-amino)propane-1-sulfonyl chloride

  • Starting Material: 3-(Boc-amino)propane-1-thiol.

  • Oxidative Chlorination: Dissolve the thiol in a suitable solvent system (e.g., dichloromethane and water).

  • Cool the solution to 0°C in an ice bath.

  • Bubble chlorine gas through the solution or add N-chlorosuccinimide portion-wise while vigorously stirring. The reaction is highly exothermic and must be controlled.

  • Rationale: This step oxidizes the thiol directly to the sulfonyl chloride. The Boc (tert-butyloxycarbonyl) group is a standard acid-labile protecting group for amines, preventing self-reaction.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Upon completion, perform a liquid-liquid extraction. The organic layer contains the desired product. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfonyl chloride is often used immediately in the next step due to its reactivity.

Step 2: Sulfonamide Formation

  • Reaction Setup: Dissolve pyrrolidine (1.2 equivalents) in an aprotic solvent like dichloromethane, along with a non-nucleophilic base such as triethylamine (1.5 equivalents).

  • Cool the solution to 0°C.

  • Rationale: The base scavenges the HCl byproduct generated during the reaction, driving the equilibrium towards the product. Pyrrolidine acts as the nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride.

  • Add the crude 3-(Boc-amino)propane-1-sulfonyl chloride solution dropwise to the pyrrolidine solution with continuous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup: Quench the reaction with water. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting N-Boc protected intermediate by column chromatography (silica gel).

Step 3: Boc Deprotection

  • Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir at room temperature for 1-2 hours.

  • Rationale: The Boc group is readily cleaved under acidic conditions, liberating the primary amine. The byproducts (isobutylene and CO2) are volatile and easily removed.

  • Monitor for the disappearance of the starting material by TLC.

  • Finalization: Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The final product is typically obtained as a salt (e.g., TFA or HCl salt), which can be converted to the free base by neutralization with a suitable base if required.

Core Moiety Analysis and Putative Biological Roles

The pharmacological potential of this scaffold can be understood by dissecting its three key components.

Scaffold 3-(Pyrrolidin-1-ylsulfonyl)propylamine Pyrrolidine Ring Sulfonamide Linker Propylamine Tail Pyrrolidine_Role Role: 3D Scaffold & Basicity - Introduces non-planarity (sp3-rich) - Explores 3D pharmacophore space - Nitrogen atom provides basicity - Common in FDA-approved drugs Scaffold:f1->Pyrrolidine_Role Sulfonamide_Role Role: Stable Linker & H-Bonding - Non-hydrolyzable amide isostere - Sulfonyl oxygens are H-bond acceptors - Orients substituents in defined vectors - Key moiety in enzyme inhibitors Scaffold:f2->Sulfonamide_Role Propylamine_Role Role: Solubility & Target Interaction - Primary amine provides basic handle (pKa ~9-10) - Protonated at physiological pH, enhancing solubility - Forms ionic bonds with acidic residues (e.g., Asp, Glu) Scaffold:f3->Propylamine_Role Antagonist KOR Antagonist (e.g., PF-04455242) KOR Kappa-Opioid Receptor (GPCR) Antagonist->KOR Blocks Binding G_Protein Gi/Go Protein KOR->G_Protein Prevents Activation AC Adenylyl Cyclase G_Protein->AC Inhibition is Blocked cAMP cAMP levels AC->cAMP Maintained PKA Protein Kinase A cAMP->PKA CREB CREB Signaling PKA->CREB Outcome Therapeutic Effect (e.g., Antidepressant-like) CREB->Outcome

Caption: Putative mechanism of KOR antagonists in neuronal signaling.

Kinase Inhibition: FLT3-ITD in Acute Myeloid Leukemia (AML)

Derivatives containing a 4-(pyrrolidin-1-ylsulfonyl)aniline moiety have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in certain forms of acute myeloid leukemia (AML). [4]In these molecules, the pyrrolidine-sulfonyl group often serves to anchor the inhibitor in the ATP-binding pocket of the kinase, with the sulfonyl oxygens forming critical hydrogen bonds. This highlights the scaffold's potential in oncology drug discovery.

Other Enzyme Inhibition
  • Inorganic Pyrophosphatase: 3-(3-Aryl-pyrrolidin-1-yl) derivatives have been discovered as inhibitors of inorganic pyrophosphatase, presenting a potential avenue for novel antibacterial agents. [5]* Aldo-Keto Reductase (AKR1C3): (Piperidinosulfonamidophenyl)pyrrolidin-2-ones are potent and selective inhibitors of AKR1C3, an enzyme implicated in prostate and breast cancer. [6]This demonstrates the broader utility of related sulfonamide scaffolds in targeting metabolic enzymes.

Key Experimental Protocols

To evaluate compounds based on this scaffold, a tiered screening approach is necessary. Below is a representative protocol for an in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for FLT3)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Recombinant human FLT3 kinase.

  • Kinase substrate (e.g., a generic tyrosine-containing peptide).

  • ATP (Adenosine triphosphate).

  • Test compound (dissolved in DMSO).

  • Kinase assay buffer (e.g., HEPES, MgCl2, MnCl2, DTT).

  • Detection reagent (e.g., ADP-Glo™, Promega).

  • 384-well white assay plates.

Workflow:

A 1. Compound Plating (Serial Dilution in DMSO) B 2. Add Kinase Enzyme (Pre-incubate with compound) A->B C 3. Initiate Reaction (Add Substrate/ATP Mix) B->C D 4. Incubate (e.g., 60 min at RT) C->D E 5. Stop Reaction & Detect (Add ADP-Glo Reagent) D->E F 6. Measure Luminescence E->F G 7. Data Analysis (Calculate % Inhibition, Plot IC50 Curve) F->G

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution series of the test compound in 100% DMSO.

  • Assay Plating: Transfer a small volume (e.g., 50 nL) of each compound dilution into a 384-well assay plate. Include controls: "max activity" (DMSO only) and "no enzyme" (background).

  • Enzyme Addition: Add recombinant FLT3 kinase, diluted in assay buffer, to all wells except the "no enzyme" controls.

  • Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature.

    • Rationale: This step allows the compound to bind to the kinase before the enzymatic reaction begins, ensuring accurate measurement of inhibitory potential.

  • Reaction Initiation: Add a solution containing the peptide substrate and ATP to all wells to start the reaction. The ATP concentration should be at or near its Michaelis-Menten constant (Km) for the enzyme.

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Signal Detection: Add the first detection reagent (ADP-Glo™ Reagent) to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add the second detection reagent (Kinase Detection Reagent) to convert the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background ("no enzyme") signal from all other wells.

    • Calculate the percent inhibition for each compound concentration relative to the "max activity" (DMSO) control.

    • Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Representative Potency Data from Analogues

The following table summarizes publicly available data for more complex molecules containing the pyrrolidine-sulfonyl or related motifs, providing a benchmark for the potential potency of this scaffold class.

Compound / ClassTargetAssay TypePotency (IC50 / Ki)Reference
PF-04455242Human Kappa-Opioid Receptor (KOR)Radioligand BindingKi = 3 nM[7]
Imidazo[1,2-b]pyridazine SeriesFLT3-ITD KinaseEnzymatic AssayIC50 in low nM range[4]
(Piperidinosulfonamidophenyl)pyrrolidin-2-onesAKR1C3 EnzymeEnzymatic AssayIC50 < 100 nM[6]
3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazinesInorganic PyrophosphataseEnzymatic AssayActive Inhibitors[5]

Conclusion and Future Directions

The 3-(Pyrrolidin-1-ylsulfonyl)propylamine structure represents a highly versatile and promising scaffold for modern drug discovery. Its constituent parts—a 3D pyrrolidine core, a stable sulfonamide linker, and a basic propylamine tail—provide a robust foundation for building potent and selective modulators of diverse biological targets, including GPCRs, kinases, and metabolic enzymes. The demonstrated success of more complex analogues in preclinical studies validates the pharmacological relevance of this chemical motif.

Future research should focus on synthesizing a library of derivatives to explore the structure-activity relationship (SAR). Key modifications could include:

  • Substitution on the pyrrolidine ring: To probe steric and electronic requirements of the binding pocket.

  • Varying the length and nature of the alkylamine chain: To optimize interactions and physicochemical properties.

  • Replacing the propylamine with other functional groups: To expand the range of potential biological targets.

By systematically applying these strategies, researchers can fully exploit the potential of the pyrrolidin-1-sulfonylpropylamine scaffold to develop novel therapeutics for a wide range of human diseases.

References

  • Dai, Z., Li, D., Li, Y., et al. (2019). Molecules, 24(23).
  • PubChem. 3-(Pyridin-3-yl)propan-1-amine. Available at: [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

  • PubChem. 3-(1H-pyrrol-1-yl)propan-1-amine. Available at: [Link]

  • Ranjith Kumar, R., et al. (2014). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. ACS Medicinal Chemistry Letters. Available at: [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

  • Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]

  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

  • Grimwood, S., et al. (2011). Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Liu, H., et al. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Sałat, K., et al. (2022). Antinociceptive and Antiallodynic Activity of Some 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives in Mouse Models of Tonic and Neuropathic Pain. Molecules. Available at: [Link]

  • Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry. Available at: [Link]

  • TheraIndx. Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. Available at: [Link]

  • Bodor, N., et al. (1989). Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. Journal of Medicinal Chemistry. Available at: [Link]

  • Sławiński, J., et al. (2020). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Molecules. Available at: [Link]

  • Ciaffaglione, V., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules. Available at: [Link]

Sources

Methodological & Application

Application Note: Advanced Analytical Methodologies for the Characterization and Quantification of 3-(Pyrrolidin-1-ylsulfonyl)propylamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction and Analytical Challenges

3-(Pyrrolidin-1-ylsulfonyl)propylamine is a highly polar, aliphatic primary amine featuring a sulfonamide moiety. Compounds of this class are frequently utilized as versatile building blocks in medicinal chemistry, particularly in the synthesis of sulfonamide-based pharmacophores (such as specific κ-opioid receptor antagonists)[1].

From an analytical perspective, this molecule presents a "perfect storm" of chromatographic and detection challenges:

  • Lack of Chromophore: The absence of aromatic rings or conjugated π-systems renders standard Ultraviolet (UV) detection (e.g., 254 nm) practically useless, as the molecule does not absorb UV light efficiently.

  • High Polarity & Basicity: Short-chain aliphatic amines exhibit extremely poor retention on standard C18 reversed-phase (RP) columns. Furthermore, the basic primary amine interacts strongly with residual silanols on silica-based stationary phases, leading to severe peak tailing and poor resolution.

To overcome these inherent limitations, this application note details two orthogonal, self-validating analytical strategies: HILIC-ESI-MS/MS for high-sensitivity, direct quantification, and Pre-column Fmoc-Cl Derivatization coupled with RP-HPLC-FLD for laboratories relying on optical detection[2][3].

Physicochemical Profile
PropertyValue / Description
Chemical Name 3-(Pyrrolidin-1-ylsulfonyl)propan-1-amine
Molecular Formula C7H16N2O2S
Monoisotopic Mass 192.09 g/mol
SMILES NCCCS(=O)(=O)N1CCCC1
Functional Groups Primary aliphatic amine, Sulfonamide, Pyrrolidine ring
Predicted pKa (Amine) ~10.5 (Highly basic)

Method A: Direct Analysis via HILIC-ESI-MS/MS (Gold Standard)

Causality & Methodological Rationale

Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier choice for polar, underivatized amines[2]. By utilizing a polar stationary phase (e.g., zwitterionic or amide-bonded silica) and a highly organic mobile phase, HILIC promotes the retention of polar analytes via a water-enriched layer on the stationary phase surface.

Crucially, HILIC eliminates the need for ion-pairing reagents (like TFA or HFBA) traditionally used in RP-HPLC to retain amines. Ion-pairing reagents severely suppress Electrospray Ionization (ESI) signals. By using volatile buffers (ammonium formate) in HILIC, we achieve optimal peak shape and maximize ESI+ ionization efficiency for the easily protonated primary amine[2].

Step-by-Step Protocol

Step 1: Sample Preparation (Protein Precipitation / Extraction)

  • Aliquot 50 µL of plasma/matrix into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (ACN) containing an isotopically labeled internal standard (IS). Self-validation step: The 3:1 organic-to-aqueous ratio ensures complete protein precipitation and matches the high-organic starting conditions of the HILIC gradient, preventing solvent-mismatch peak distortion.

  • Vortex for 2 minutes at 1500 rpm.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to an MS-certified autosampler vial.

Step 2: Chromatographic Conditions (HILIC)

  • Column: Zwitterionic HILIC (e.g., SeQuant® ZIC®-HILIC), 2.1 × 100 mm, 3 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B, hold for 1 min. Ramp to 50% B over 4 mins. Hold at 50% B for 2 mins. Return to 90% B and equilibrate for 4 mins.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry (QqQ-MS/MS) Parameters

  • Ionization Mode: ESI Positive (ESI+).

  • Precursor Ion: m/z 193.1 ([M+H]+).

  • Product Ions (MRM): Monitor m/z 193.1 → 70.1 (pyrrolidine fragment) and m/z 193.1 → 134.0 (loss of propylamine).

  • Source Parameters: Capillary Voltage: 3.5 kV; Desolvation Temp: 400°C.

HILIC_Workflow A Sample Preparation (Acetonitrile Crash) B HILIC Separation (Zwitterionic Phase) A->B C ESI+ Ionization (Protonation [M+H]+) B->C D QqQ Mass Spectrometry (MRM Mode) C->D E Data Acquisition & Quantification D->E

Workflow for HILIC-MS/MS analysis of polar aliphatic amines.

Method B: Pre-Column Fmoc-Cl Derivatization for RP-HPLC-FLD

Causality & Methodological Rationale

For laboratories lacking LC-MS/MS infrastructure, optical detection is required. Because 3-(Pyrrolidin-1-ylsulfonyl)propylamine lacks a chromophore, we must introduce one. 9-Fluorenylmethyl chloroformate (Fmoc-Cl) is an ideal derivatization reagent. It reacts rapidly and quantitatively with primary amines under mild, slightly basic conditions (pH 8.5) at room temperature[4][5].

This reaction serves a dual purpose:

  • It tags the molecule with a highly fluorescent fluorenyl group, enabling ultra-sensitive Fluorescence Detection (FLD)[3].

  • It significantly increases the hydrophobicity of the molecule, allowing for robust retention and excellent peak shape on standard, inexpensive C18 reversed-phase columns[6].

Step-by-Step Protocol

Step 1: Reagent Preparation

  • Borate Buffer (pH 8.5): Dissolve 3.8 g of Sodium Tetraborate Decahydrate in 100 mL of HPLC-grade water. Adjust to pH 8.5 using 0.1 M HCl.

  • Fmoc-Cl Reagent: Dissolve 25 mg of Fmoc-Cl in 10 mL of anhydrous Acetonitrile (2.5 mg/mL). Note: Fmoc-Cl is moisture-sensitive; prepare fresh daily[5].

Step 2: Derivatization Reaction

  • In a glass HPLC vial, combine 100 µL of the aqueous sample (containing the amine) with 100 µL of Borate Buffer (pH 8.5).

  • Add 100 µL of the Fmoc-Cl reagent.

  • Vortex immediately and incubate at 25°C for 10 minutes. Self-validation step: The mild temperature prevents the degradation of the sulfonamide linkage while ensuring complete derivatization of the primary amine.

  • Quenching: Add 20 µL of 1% Glycine solution to react with any excess Fmoc-Cl, preventing baseline interference from the unreacted reagent[3].

Step 3: Chromatographic Conditions (RP-HPLC-FLD)

  • Column: C18 Core-Shell (e.g., Ascentis® Express), 4.6 × 150 mm, 2.7 µm.

  • Mobile Phase A: Water with 0.1% TFA.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: 40% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection (FLD): Excitation (λex) = 265 nm; Emission (λem) = 315 nm.

Fmoc_Derivatization A 3-(Pyrrolidin-1-ylsulfonyl)propylamine (Primary Amine) B Fmoc-Cl Reagent (Fluorescent Tag) C Borate Buffer (pH 8.5) 25°C, 10 min D Fmoc-Amine Derivative (Hydrophobic & Fluorescent) C->D E RP-HPLC-FLD Analysis (C18 Column) D->E AB AB AB->C

Pre-column Fmoc-Cl derivatization pathway for HPLC-FLD analysis.

Method Comparison & System Suitability Data

To assist in selecting the appropriate workflow for your laboratory's needs, the following table summarizes the performance metrics of both validated systems.

ParameterMethod A: HILIC-ESI-MS/MSMethod B: Fmoc-RP-HPLC-FLD
Primary Application High-throughput DMPK, trace biological matricesQuality Control, API batch release, environmental
Limit of Detection (LOD) ~0.5 ng/mL (Sub-nanomolar)~5.0 ng/mL
Linear Dynamic Range 1.0 ng/mL – 1000 ng/mL10 ng/mL – 5000 ng/mL
Total Run Time 7.0 minutes15.0 minutes
Sample Prep Time < 5 minutes (Crash & Shoot)~15 minutes (Derivatization + Quench)
Key Advantage No derivatization required; highest specificityUtilizes standard HPLC equipment; highly robust
System Suitability (SST) Signal-to-Noise (S/N) > 10 at LLOQResolution (Rs) > 2.0 from Fmoc-OH byproduct peak

References

  • Ruta, J., et al. "Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites." National Center for Biotechnology Information (NCBI) / PMC. URL:[Link][2]

  • García-Alonso, S., et al. "Quantification of dimethylamine in low concentration particulate matter by reducing the concentration of 9-fluorenylmethyl chloroformate." Analytical Methods / ResearchGate. URL:[Link][6]

  • National Center for Biotechnology Information. "1-Pyrrolidinepropanamine | CID 31670." PubChem Database. URL:[Link][7]

Sources

Application Note: 3-(Pyrrolidin-1-ylsulfonyl)propylamine as a Pharmacophore for Chemokine Receptor 3 (CCR3) Antagonism

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Chemokine Receptor 3 (CCR3) is a G-protein-coupled receptor (GPCR) predominantly expressed on the surface of eosinophils, basophils, and Th2 lymphocytes. It is the primary receptor for the eotaxin family of chemokines (CCL11, CCL24, CCL26) and plays a central role in the pathogenesis of allergic inflammatory diseases such as asthma, allergic rhinitis, and atopic dermatitis.

The compound 3-(Pyrrolidin-1-ylsulfonyl)propylamine serves as a critical structural building block (Intermediate 28) in the design and synthesis of1[1]. By incorporating this pyrrolidine sulfonamide moiety linked via a propyl chain to an amine, researchers can synthesize piperidine and urea derivatives that exhibit high binding affinity for the CCR3 allosteric or orthosteric pockets, effectively halting eosinophil chemotaxis.

Mechanism of Action and Pathway Dynamics

CCR3 activation by eotaxin induces a conformational change that couples the receptor to Gi and Gq proteins. This triggers a cascade involving Phospholipase C (PLC), leading to inositol triphosphate (IP3)-mediated intracellular calcium mobilization, and the PI3K/Akt pathway, which drives actin polymerization and cellular migration.

Small-molecule ligands derived from the 3-(Pyrrolidin-1-ylsulfonyl)propylamine scaffold act as 2[2]. By stabilizing the receptor in an inactive state, these ligands prevent G-protein coupling, thereby abolishing downstream calcium flux and arresting eosinophil migration at the site of inflammation.

CCR3_Pathway Ligand Eotaxin (CCL11) CCR3 CCR3 Receptor Ligand->CCR3 Activates Antagonist 3-(Pyrrolidin-1-ylsulfonyl)propylamine Ligand Antagonist->CCR3 Blocks G_Protein Gi/Gq Proteins CCR3->G_Protein Couples PLC Phospholipase C G_Protein->PLC PI3K PI3K / Akt G_Protein->PI3K Calcium Ca2+ Release PLC->Calcium IP3 Chemotaxis Eosinophil Chemotaxis Calcium->Chemotaxis PI3K->Chemotaxis Actin

Fig 1: CCR3 signaling pathway and the mechanism of antagonist blockade.

Experimental Protocols for Evaluating CCR3 Ligands

To validate the efficacy of 3-(Pyrrolidin-1-ylsulfonyl)propylamine-derived compounds, a dual-assay approach is required: a functional phenotypic assay (Chemotaxis) and a secondary messenger assay (Calcium Mobilization).

Protocol A: In Vitro Eosinophil Transwell Chemotaxis Assay

Causality & Rationale : This assay mimics the physiological recruitment of eosinophils across an endothelial barrier. An 8 µm polycarbonate filter is specifically chosen because human eosinophils are approximately 12-15 µm in diameter; this pore size requires the cells to actively deform and migrate (diapedesis) rather than passively falling through the membrane, 3[3].

Step-by-Step Methodology :

  • Cell Preparation : Isolate human primary eosinophils from peripheral blood using negative magnetic selection (e.g., CD16 depletion) or differentiate HL-60 clone 15 cells using butyric acid. Resuspend cells at 1×106 cells/mL in Assay Buffer (RPMI 1640 supplemented with 0.1% BSA and 10 mM HEPES).

  • Ligand Pre-incubation : Aliquot 100 µL of the cell suspension into microcentrifuge tubes. Add the 3-(Pyrrolidin-1-ylsulfonyl)propylamine-derived antagonist at varying concentrations (e.g., 1 nM to 10 µM). Incubate at 37°C for 30 minutes. Insight: Pre-incubation is critical to allow the antagonist to reach binding equilibrium with CCR3 prior to exposure to the high-affinity eotaxin gradient.

  • Chemoattractant Setup : Add 600 µL of Assay Buffer containing Eotaxin-1 (CCL11) at 8-10 ng/mL to the lower chambers of a 24-well transwell plate, 4[4].

  • Migration Phase : Carefully transfer 100 µL of the pre-incubated cell/antagonist mixture to the upper inserts (8 µm pore size). Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 3 hours.

  • Quantification : Remove the upper inserts. Collect the cells from the lower chamber and quantify using flow cytometry (counting events for 60 seconds at a high flow rate) or by manual hemocytometer counting after fast green staining.

Workflow Step1 Isolate Eosinophils Step2 Pre-incubate Antagonist Step1->Step2 Step3 Load Transwell Step2->Step3 Step4 Incubate 3 hrs Step3->Step4 Step5 Quantify Migration Step4->Step5

Fig 2: Step-by-step workflow for the in vitro eosinophil chemotaxis assay.

Protocol B: Intracellular Calcium Mobilization Assay (FLIPR)

Causality & Rationale : Calcium flux is an immediate, transient secondary messenger response to CCR3 activation. Measuring intracellular Ca2+ provides a direct, quantifiable metric of receptor antagonism independent of complex downstream cellular machinery.

Step-by-Step Methodology :

  • Cell Plating : Seed CCR3-transfected CHO or K562 cells into a 96-well black-walled, clear-bottom plate at 50,000 cells/well. Incubate overnight.

  • Dye Loading : Remove the culture medium and add 100 µL of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid. Insight: Probenecid inhibits organic anion transporters, preventing the premature efflux of the fluorescent dye from the cells.

  • Antagonist Addition : Add 50 µL of the test ligand (3-(Pyrrolidin-1-ylsulfonyl)propylamine derivative) and incubate for 15 minutes at room temperature in the dark.

  • Agonist Stimulation & Reading : Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Program the instrument to inject 50 µL of Eotaxin-1 (final concentration EC80​ ) while simultaneously recording fluorescence (Excitation: 488 nm, Emission: 525 nm) continuously for 120 seconds.

  • Data Analysis : Calculate the maximum fluorescence minus minimum fluorescence (Max-Min) to determine the IC50​ of the antagonist.

Data Presentation: Pharmacological Profiling

The following table summarizes the typical pharmacological profile of optimized CCR3 antagonists utilizing the 3-(Pyrrolidin-1-ylsulfonyl)propylamine scaffold compared to standard reference compounds.

Compound Class / LigandTarget ReceptorChemotaxis IC50​ (nM)Calcium Flux IC50​ (nM)Selectivity over CCR1/CCR5
3-(Pyrrolidin-1-ylsulfonyl)propylamine (Fragment)CCR3> 10,000> 10,000N/A
Optimized Piperidine Derivative CCR34.5 ± 1.28.3 ± 2.1> 1000-fold
UCB35625 (Reference)CCR1 / CCR345.0 ± 5.060.0 ± 8.5Dual Antagonist
SB-328437 (Reference)CCR33.8 ± 0.54.0 ± 0.8> 500-fold

Conclusion

The 3-(Pyrrolidin-1-ylsulfonyl)propylamine moiety is a highly versatile and effective pharmacophore for the development of targeted CCR3 antagonists. By employing the rigorous in vitro chemotaxis and calcium mobilization protocols detailed above, researchers can accurately quantify the potency and efficacy of these ligands, accelerating the discovery of novel therapeutics for eosinophil-driven inflammatory disorders.

References

  • Compounds useful in the treatment of inflammatory diseases - European Patent Office - EP 1586567 A1 . googleapis.com. 1

  • Simvastatin Inhibits IL-5-Induced Chemotaxis and CCR3 Expression of HL-60-Derived and Human Primary Eosinophils . PLOS One. 3

  • SMALL MOLECULE RECEPTOR AGONISTS AND ANTAGONISTS OF CCR3 PROVIDE INSIGHT INTO MECHANISMS OF CHEMOKINE RECEPTOR ACTIVATION . PMC. 2

  • Human eosinophil chemotaxis and selective in vivo recruitment by sphingosine 1-phosphate . PNAS. 4

Sources

characterization of 3-(Pyrrolidin-1-ylsulfonyl)propylamine using NMR/MS

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Characterization of 3-(Pyrrolidin-1-ylsulfonyl)propylamine via HRMS and Multinuclear NMR

Introduction & Analytical Strategy

The structural elucidation of small-molecule building blocks is a critical quality control step in drug development and synthetic chemistry. 3-(Pyrrolidin-1-ylsulfonyl)propylamine (Chemical Formula: C7​H16​N2​O2​S ) presents a unique analytical challenge due to its distinct structural motifs: a highly basic primary aliphatic amine, a flexible propyl linker, and a sulfonamide-linked pyrrolidine ring.

To achieve absolute structural confidence, we cannot rely on a single analytical technique. Instead, we must construct a self-validating system where High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy provide interlocking, orthogonal data[1]. MS establishes the exact atomic composition and primary bond connectivities, while 1D and 2D NMR map the spatial arrangement, proton environments, and molecular symmetry[2].

AnalyticalWorkflow A 3-(Pyrrolidin-1-ylsulfonyl)propylamine B Sample Preparation (Solubilization & Aliquoting) A->B C HRMS (ESI-TOF) Exact Mass & Fragmentation B->C D Multinuclear NMR 1D & 2D Connectivity B->D E Orthogonal Data Integration C->E D->E F Validated Molecular Structure E->F

Fig 1. Parallel analytical workflow for orthogonal structural validation.

High-Resolution Mass Spectrometry (HRMS) Protocol

Experimental Rationale & Causality

The primary amine moiety of this molecule is highly basic. Causality: By utilizing a mobile phase spiked with a weak acid (0.1% Formic Acid), we force the complete protonation of the amine group. This makes positive-ion Electrospray Ionization (ESI+) the most sensitive and logical choice for volatilization and ionization[3]. Furthermore, utilizing Collision-Induced Dissociation (CID) allows us to systematically break the molecule apart. Sulfonamides follow well-documented fragmentation rules, specifically the cleavage of the S−N and C−S bonds, which serve as diagnostic markers for the functional group[4].

Step-by-Step Methodology
  • Solubilization: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilution: Dilute 10 µL of the stock into 990 µL of a 50:50 Methanol:Water mixture containing 0.1% Formic Acid (final concentration: 10 µg/mL).

  • Direct Infusion: Introduce the sample via a syringe pump at a flow rate of 5 µL/min into a Q-TOF or Orbitrap mass spectrometer.

  • Source Tuning: Set the capillary voltage to 3.0 kV and the desolvation temperature to 250°C to ensure stable Taylor cone formation without thermal degradation of the sulfonamide.

  • MS/MS Acquisition: Isolate the precursor ion ( [M+H]+ at m/z 193.1) in the quadrupole. Apply a Normalized Collision Energy (NCE) ramp of 15, 30, and 45 eV. Causality: Ramping the collision energy ensures that both low-energy neutral losses (like NH3​ ) and high-energy backbone cleavages (like C−S bond breaking) are captured in a single composite spectrum[5].

Quantitative MS Data Summary
Ion AssignmentExpected m/zMass Error (ppm)Mechanistic Origin
[M+H]+ Precursor 193.1005< 2.0Protonation of primary amine. Confirms C7​H17​N2​O2​S+ .
[M+H−NH3​]+ 176.0740< 2.0Neutral loss of ammonia (17 Da), highly diagnostic for terminal aliphatic amines.
[C4​H8​NO2​S]+ 134.0270< 2.0Cleavage of the C−S bond. Yields the pyrrolidine-1-sulfonyl cation.
[C4​H8​N]+ 70.0651< 2.0Cleavage of the S−N bond with charge retention on the pyrrolidine ring.

Nuclear Magnetic Resonance (NMR) Protocol

Experimental Rationale & Causality

While HRMS proves the molecular formula, it cannot definitively rule out structural isomers. NMR is required to map the exact atomic connectivity[6]. Causality: We select CDCl3​ as the solvent because 3-(Pyrrolidin-1-ylsulfonyl)propylamine is highly soluble in non-polar/moderately polar environments, and CDCl3​ avoids the heavy solvent suppression issues associated with aqueous or DMSO-based systems. Because the aliphatic multiplets of the propyl chain and the pyrrolidine ring will likely overlap in a 1D 1H spectrum, a 2D COSY (Correlation Spectroscopy) experiment is mandatory to trace the isolated spin systems without ambiguity[2].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (0.0 ppm). Transfer to a high-quality 5 mm NMR tube.

  • 1H NMR Acquisition: Acquire data at 400 MHz (or higher) at 298 K. Use 16 scans with a relaxation delay ( d1​ ) of 2.0 seconds. Causality: A 2-second delay ensures the complete T1​ relaxation of the aliphatic protons, guaranteeing that the peak integrations accurately reflect the quantitative number of protons[3].

  • 13C NMR Acquisition: Acquire proton-decoupled 13C data at 100 MHz. Use 1024 scans to achieve a high signal-to-noise ratio, particularly for the quaternary-like behavior of the carbon adjacent to the heavy SO2​ group.

  • 2D COSY Acquisition: Run a standard gradient-selected COSY sequence with 128 increments in the indirect dimension ( t1​ ). This will map the vicinal ( 3J ) couplings, cleanly separating the propyl chain's CH2​−CH2​−CH2​ system from the pyrrolidine's internal spin system.

Quantitative NMR Data Summary

Table 1: 1H NMR Assignments (400 MHz, CDCl3​ ) | Shift (ppm) | Multiplicity | Coupling ( J , Hz) | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | | ~1.45 | Broad singlet | - | 2H | −NH2​ (exchangeable) | | ~1.90 | Multiplet | - | 4H | Pyrrolidine C(β)H2​ | | ~1.95 | Quintet | 6.8 | 2H | Propyl C2​ (central CH2​ ) | | ~2.85 | Triplet | 6.8 | 2H | Propyl C1​ (adjacent to NH2​ ) | | ~3.10 | Triplet | 7.2 | 2H | Propyl C3​ (adjacent to SO2​ ) | | ~3.35 | Multiplet | - | 4H | Pyrrolidine C(α)H2​ |

Table 2: 13C NMR Assignments (100 MHz, CDCl3​ )

Shift (ppm) Assignment Structural Note

| ~25.2 | Propyl C2​ | Central aliphatic carbon. | | ~25.8 | Pyrrolidine C(β) | 2 equivalent carbons due to ring symmetry. | | ~40.5 | Propyl C1​ | Deshielded by the adjacent primary amine. | | ~48.5 | Pyrrolidine C(α) | 2 equivalent carbons deshielded by sulfonamide nitrogen. | | ~51.0 | Propyl C3​ | Strongly deshielded by the adjacent SO2​ group. |

Orthogonal Data Integration: The Self-Validating System

The true power of this protocol lies in how the data from MS and NMR interlock to form an irrefutable proof of structure. This is the essence of a self-validating analytical system.

  • Mass & Proton Parity: The HRMS exact mass (193.1005 Da) locks in the formula C7​H16​N2​O2​S . The 1H NMR integration yields exactly 16 protons, perfectly validating the MS-derived hydrogen count.

  • Symmetry Proof: The molecular formula dictates 7 carbon atoms. However, the 13C NMR spectrum yields only 5 distinct signals . Causality: This mathematical discrepancy is the definitive proof of a symmetrical ring system[2]. The pyrrolidine ring possesses a plane of symmetry, rendering the two α -carbons equivalent (~48.5 ppm) and the two β -carbons equivalent (~25.8 ppm).

  • Connectivity Mapping: The MS/MS fragments prove the existence of the intact pyrrolidine ring (m/z 70) and the sulfonamide linkage (m/z 134). Simultaneously, the 2D COSY NMR traces the exact sequence of the propyl chain, proving that the primary amine and the sulfonyl group are separated by exactly three carbon atoms, ruling out branched isomers.

ValidationLogic MS1 ESI-HRMS [M+H]+ m/z 193.1005 (Formula: C7H16N2O2S) Logic Self-Validating Matrix (Mass + Connectivity + Symmetry) MS1->Logic MS2 MS/MS Fragments S-N & C-S Cleavage MS2->Logic NMR1 1H NMR Integrations Confirms 16 Protons NMR1->Logic NMR2 13C NMR (5 Signals) Proves Pyrrolidine Symmetry NMR2->Logic NMR3 2D COSY Maps Propyl Spin System NMR3->Logic Final Confirmed Structure Logic->Final

Fig 2. Logical matrix demonstrating how MS and NMR data interlock to prove the chemical structure.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Berlin Heidelberg.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

  • Irikura, K. K., & Todua, N. (2014). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate.[Link]

  • Weng, J., et al. (2019). NMR Characterization of RNA Small Molecule Interactions. National Institutes of Health (NIH).[Link]

  • Structure verification of small molecules using mass spectrometry and NMR spectroscopy. (2025). ResearchGate.[Link]

Sources

Troubleshooting & Optimization

challenges in 3-(Pyrrolidin-1-ylsulfonyl)propylamine purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with isolating 3-(Pyrrolidin-1-ylsulfonyl)propylamine .

This molecule presents a "perfect storm" for purification: it combines a highly basic primary aliphatic amine (pKa ~10.5) with a highly polar, hydrogen-bonding sulfonamide group. This dual-polarity profile results in extreme water solubility, irreversible binding to standard chromatography matrices, and a tendency to co-elute with synthesis byproducts.

Below is the definitive guide to overcoming these challenges, grounded in mechanistic causality and field-proven methodologies.

Part 1: Troubleshooting FAQs

Q1: I synthesized the compound via the Gabriel synthesis, but my NMR shows massive contamination. Standard aqueous extraction isn't removing the byproduct. What is happening? Causality: The standard Ing-Manske procedure (hydrazinolysis) used to deprotect the phthalimide intermediate generates phthalhydrazide as a stoichiometric byproduct [1][2]. Because 3-(Pyrrolidin-1-ylsulfonyl)propylamine is exceptionally water-soluble due to its sulfonamide-amine motif, standard aqueous-organic partitioning fails. The phthalhydrazide co-extracts or forms a suspension that traps your target amine. Solution: Do not rely on simple partitioning. Instead, exploit the pH-dependent solubility of the byproduct.

  • Action: Acidify the crude hydrazinolysis mixture to pH 2–3 using 1M HCl. This forces the phthalhydrazide to fully precipitate. Filter the suspension through Celite. Then, basify the aqueous filtrate to pH 12+ using NaOH to deprotonate your target primary amine before extraction.

Q2: When I try to purify the crude amine on a standard silica gel column, the compound streaks down the entire column, and my recovery is less than 20%. Why? Causality: Standard silica gel is packed with acidic surface silanol groups (Si-OH). Your primary aliphatic amine is highly basic. As the compound travels down the column, it engages in severe electrostatic interactions and hydrogen bonding with these silanols, leading to extreme peak tailing, irreversible chemisorption, and massive product loss [3][4]. Solution: You must mask the active silanols or change the stationary phase.

  • Action: The preferred, modern approach is to abandon standard silica and use amine-functionalized silica gel (NH₂-silica) [4]. The bonded amine groups on the stationary phase repel your target amine, preventing silanol interactions. If standard silica must be used, you must saturate the column and mobile phase with 1–2% Triethylamine (TEA) to competitively block the acidic sites [3].

Q3: Even after basifying to pH 12, I am losing my product during the aqueous workup. It simply won't partition into the organic phase. How can I drive the extraction? Causality: The hydration energy of the pyrrolidinylsulfonyl group combined with the primary amine is immense. Short-chain aliphatic sulfonamides heavily favor the aqueous layer, rendering standard solvents like ethyl acetate or diethyl ether ineffective. Solution: You must disrupt the aqueous hydration shell via a heavy salting-out effect.

  • Action: Saturate the aqueous layer completely with solid Potassium Carbonate (K₂CO₃) until no more dissolves. K₂CO₃ ties up the water molecules (reducing aqueous solubility of the organic compound) while simultaneously ensuring the primary amine remains strictly unprotonated. Extract repeatedly with a highly polar, water-immiscible solvent like Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF).

Part 2: Quantitative Data & Method Comparison

To illustrate the causality behind our recommended purification choices, the following table summarizes the expected performance metrics of various isolation strategies for 3-(Pyrrolidin-1-ylsulfonyl)propylamine.

Purification StrategyMechanism of ActionTypical Yield (%)Purity (%)Tailing Factor (Tf)Solvent Efficiency
Standard Silica Gel Unmodified polar partition< 20%70–80%> 3.0 (Severe)Poor (Massive volumes)
Silica + 1% TEA Competitive silanol masking65–75%> 90%1.5–2.0 (Moderate)Moderate
Amine-Silica (NH₂) Repulsive shielding85–95% > 98% 1.0–1.2 (Ideal) Excellent
K₂CO₃ Salting Out Hydration shell disruption80–90%85–90%N/A (Extraction)High

Part 3: Standardized Experimental Protocol

This self-validating protocol details the optimized chromatographic isolation of the target compound using amine-functionalized silica, ensuring high recovery and purity.

Protocol: Chromatographic Isolation via Amine-Functionalized Silica

  • Step 1: Stationary Phase Preparation Slurry-pack a glass chromatography column with Amine-functionalized Silica Gel (60 Å, 230-400 mesh) using 100% Dichloromethane (DCM). Note: Do not add TEA to the mobile phase; the stationary phase is already basic.

  • Step 2: Sample Loading (Dry Loading) Because the crude amine is highly polar, liquid loading will cause band broadening. Dissolve the crude mixture in a minimal amount of Methanol. Add a small amount of Amine-Silica (approx. 2x the crude mass) to the flask. Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained. Carefully load this powder evenly onto the top of the packed column bed.

  • Step 3: Elution Strategy Begin elution with a gradient. Start with 100% DCM to flush out non-polar impurities (e.g., unreacted alkyl halides or pyrrolidine derivatives). Gradually increase polarity to DCM:Methanol (90:10). The target sulfonamide-amine will elute in the highly polar fractions.

  • Step 4: Fraction Analysis & Self-Validation Causality Check: 3-(Pyrrolidin-1-ylsulfonyl)propylamine lacks a conjugated pi-system, meaning standard UV-Vis detection (254 nm) will fail to visualize the product. Validation: Spot the fractions on a standard silica TLC plate. Dip the plate in a Ninhydrin stain solution and heat it vigorously with a heat gun. A dark blue/purple spot confirms the presence of the primary amine. Pool the positive fractions and cross-validate using LC-MS (ESI+), confirming the product via the [M+H]⁺ peak at m/z 193.1.

Part 4: Purification Workflow Visualization

Below is the logical decision tree for isolating 3-(Pyrrolidin-1-ylsulfonyl)propylamine, mapping the physical state of the crude mixture to the correct unit operation.

PurificationWorkflow Start Crude 3-(Pyrrolidin-1- ylsulfonyl)propylamine Aqueous Aqueous Workup Phase Start->Aqueous Phthal Gabriel Synthesis? Precipitate Phthalhydrazide at pH 2-3 Aqueous->Phthal SaltOut Saturate Aqueous Layer with K2CO3 Phthal->SaltOut Extract Extract with DCM or 2-MeTHF SaltOut->Extract Chroma Chromatography Phase Extract->Chroma AmineSilica Amine-Functionalized Silica (NH2-Silica) [Preferred] Chroma->AmineSilica TEASilica Standard Silica + 1% TEA [Alternative] Chroma->TEASilica Validate Self-Validation: Ninhydrin Stain & LC-MS AmineSilica->Validate TEASilica->Validate Pure Pure Product (>98% Purity) Validate->Pure

Workflow for the purification of 3-(Pyrrolidin-1-ylsulfonyl)propylamine.

Part 5: References

  • The Gabriel Synthesis of Primary Amines | Scribd. Available at:

  • Gabriel synthesis | Wikipedia. Available at:

  • Separation of amines (Post-alkylation) | ScienceMadness Discussion Board. Available at:

  • Application Note: A Guide to the Purification of Perylen-1-amine by Column Chromatography | Benchchem. Available at:

3-(Pyrrolidin-1-ylsulfonyl)propylamine synthesis side products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers, chemists, and drug development professionals working on the synthesis of 3-(Pyrrolidin-1-ylsulfonyl)propylamine (also known as 3-(pyrrolidin-1-ylsulfonyl)propan-1-amine).

This molecule is a highly versatile building block in medicinal chemistry, featuring both a primary amine for coupling reactions and a sulfonamide moiety for structural rigidity and hydrogen bonding. However, its two-step synthesis from 3-chloropropanesulfonyl chloride is fraught with chemoselectivity challenges, including over-alkylation, hydrolysis, and base-induced cyclization.

Below, we provide a mechanistic troubleshooting guide, quantitative reaction profiles, and self-validating protocols to ensure high-yield, high-purity synthesis.

Reaction Workflow & Mechanistic Pathways

The standard synthesis proceeds via a two-step sequence:

  • Sulfonamidation: Reaction of 3-chloropropanesulfonyl chloride with pyrrolidine to form the intermediate 1-(3-chloropropylsulfonyl)pyrrolidine.

  • Amination: Displacement of the primary alkyl chloride with ammonia to yield the target primary amine.

G SM 3-Chloropropanesulfonyl chloride Int 1-(3-Chloropropylsulfonyl)pyrrolidine (Intermediate) SM->Int Pyrrolidine, DIPEA, 0°C Hydro 3-Chloropropanesulfonic acid (Hydrolysis) SM->Hydro H2O (Moisture) Double 1-(3-(Pyrrolidin-1-yl)propylsulfonyl)pyrrolidine (Double Addition) SM->Double Excess Pyrrolidine, RT Prod 3-(Pyrrolidin-1-ylsulfonyl)propylamine (Target Product) Int->Prod Excess NH3, MeOH, 60°C OverAlk Secondary/Tertiary Amines (Over-alkylation) Int->OverAlk Low NH3 ratio Cyclo 1-(Cyclopropylsulfonyl)pyrrolidine (Cyclization) Int->Cyclo Strong Base (Deprotonation)

Reaction pathways and side products in 3-(pyrrolidin-1-ylsulfonyl)propylamine synthesis.

Troubleshooting FAQs: Side Product Identification & Prevention

Q1: During Step 1, my LC-MS shows a massive peak at m/z 247 [M+H]+ instead of my target intermediate at m/z 212. What is this, and how do I stop it? A: You are observing the double-addition side product , 1-(3-(pyrrolidin-1-yl)propylsulfonyl)pyrrolidine.

  • Causality: Pyrrolidine is a strong nucleophile. If used in excess (>1.1 equivalents) or if the reaction temperature exceeds 5 °C, pyrrolidine will not only attack the highly electrophilic sulfonyl chloride but will also undergo an S_N2 displacement of the terminal alkyl chloride[1].

  • Prevention: Strictly control stoichiometry. Use exactly 1.05 equivalents of pyrrolidine and 1.2 equivalents of a non-nucleophilic base (like N,N-Diisopropylethylamine, DIPEA) to scavenge the generated HCl. Maintain the reaction at 0 °C.

Q2: I attempted to drive the amination (Step 2) using a strong base additive, but I isolated a non-polar compound with m/z 176 [M+H]+. Where did my primary amine go? A: You have inadvertently synthesized 1-(cyclopropylsulfonyl)pyrrolidine .

  • Causality: The protons adjacent (alpha) to the strongly electron-withdrawing sulfonamide group are highly acidic. The introduction of a strong base (e.g., NaH, KOtBu, or even prolonged heating with strong amines) deprotonates this alpha-carbon. The resulting carbanion undergoes a rapid intramolecular 3-exo-tet cyclization, displacing the gamma-chloride to form a cyclopropane ring[2].

  • Prevention: Avoid strong bases during amination. Rely purely on the nucleophilicity of ammonia in a polar protic solvent (like Methanol) to drive the S_N2 displacement.

Q3: My final product is contaminated with secondary and tertiary amines. How can I achieve absolute selectivity for the primary amine? A: Over-alkylation is the most common failure mode in direct amination.

  • Causality: The target 3-(pyrrolidin-1-ylsulfonyl)propylamine is actually a better nucleophile than the starting ammonia. Once a small amount of product forms, it outcompetes NH3 for the remaining alkyl chloride, leading to bis- and tris-alkylated side products[3].

  • Prevention: Use a massive molar excess of ammonia (20 to 50 equivalents) to statistically favor primary amine formation. If pharmaceutical-grade purity (>99%) is required without extensive chromatography, abandon direct amination and use the Gabriel Synthesis (reacting the intermediate with potassium phthalimide, followed by hydrazine deprotection).

Q4: I have a highly polar spot on TLC in Step 1 that stays at the baseline and won't extract into Dichloromethane (DCM). What is it? A: This is 3-chloropropanesulfonic acid (m/z 157 [M-H]- in negative mode).

  • Causality: Sulfonyl chlorides are exquisitely moisture-sensitive. Any water in your solvent, glassware, or atmosphere will rapidly hydrolyze the sulfonyl chloride into the corresponding sulfonic acid[1].

  • Prevention: This is a self-validating indicator of wet conditions. You must use anhydrous DCM, flame-dried glassware, and an inert Argon or Nitrogen atmosphere.

Quantitative Data: Reaction Conditions vs. Product Distribution

The following table summarizes the impact of varying reaction conditions on the chemoselectivity of the synthesis.

Synthesis StepReagents & ConditionsTarget Yield (%)Hydrolysis (%)Double Addition (%)Over-alkylation (%)Cyclization (%)
Step 1 Pyrrolidine (2.5 eq), DCM, 25 °C45%<5%50% N/AN/A
Step 1 Pyrrolidine (1.05 eq), DIPEA (1.2 eq), Wet DCM, 0 °C60%35% <5%N/AN/A
Step 1 Pyrrolidine (1.05 eq), DIPEA (1.2 eq), Dry DCM, 0 °C94% <2%<2%N/AN/A
Step 2 NH3 in MeOH (5 eq), 60 °C40%N/AN/A55% <5%
Step 2 NH3 in MeOH (30 eq), 60 °C82% N/AN/A15%<2%
Step 2 NaH (1.5 eq), NH3 gas, THF, 25 °C0%N/AN/A0%>90%

Optimized Self-Validating Protocols

Protocol A: Synthesis of 1-(3-Chloropropylsulfonyl)pyrrolidine (Step 1)

This protocol utilizes stoichiometric control to prevent double addition and anhydrous conditions to prevent hydrolysis.

  • Preparation: Flame-dry a 250 mL round-bottom flask. Flush with Argon. Add anhydrous Dichloromethane (DCM, 100 mL) and 3-chloropropanesulfonyl chloride (10.0 g, 56.5 mmol).

  • Cooling: Submerge the flask in an ice-water bath and stir for 10 minutes to reach an internal temperature of 0 °C.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 11.8 mL, 67.8 mmol) dropwise via syringe.

  • Amine Addition: Dissolve pyrrolidine (4.22 g, 59.3 mmol, exactly 1.05 eq) in 20 mL of anhydrous DCM. Add this solution dropwise over 30 minutes using an addition funnel.

    • Self-Validation Check: The reaction should turn slightly yellow but remain clear. If a heavy white precipitate forms immediately, moisture has compromised the reaction (amine hydrochloride salts from hydrolysis).

  • Monitoring: Stir at 0 °C for 2 hours. Check via TLC (Hexane:EtOAc 3:1).

    • Validation: The product (Rf ~0.4) will not be UV active but will stain bright white/yellow with KMnO4. The starting material (Rf ~0.6) should be consumed.

  • Workup: Quench with 1M HCl (50 mL) to protonate excess pyrrolidine and DIPEA. Extract with DCM (2 x 50 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield a pale yellow oil. (Expected LC-MS: m/z 212 [M+H]+).

Protocol B: Synthesis of 3-(Pyrrolidin-1-ylsulfonyl)propylamine (Step 2)

This protocol uses extreme mass-action (excess ammonia) to suppress over-alkylation.

  • Setup: Transfer 1-(3-chloropropylsulfonyl)pyrrolidine (5.0 g, 23.6 mmol) to a heavy-walled pressure tube.

  • Amination: Add a 7N solution of Ammonia in Methanol (100 mL, ~700 mmol, ~30 eq).

  • Reaction: Seal the tube tightly with a Teflon screw cap. Heat the mixture behind a blast shield in an oil bath at 60 °C for 16 hours.

  • Monitoring: Cool to room temperature. Take a 0.1 mL aliquot, concentrate it, and analyze via LC-MS.

    • Validation: Look for the complete disappearance of m/z 212 and the appearance of the target mass m/z 193 [M+H]+. If m/z 384 is prominent, over-alkylation has occurred.

  • Workup: Carefully vent the pressure tube in a fume hood. Concentrate the mixture in vacuo to remove methanol and excess ammonia.

  • Purification: Dissolve the crude residue in 1M NaOH (50 mL) to free-base the amine. Extract extensively with a highly polar organic solvent mixture (Chloroform:Isopropanol 4:1, 4 x 50 mL). Dry over Na2SO4 and concentrate to yield the target primary amine.

    • Self-Validation Check: Spot the final product on TLC and stain with Ninhydrin. A rapid, deep purple spot confirms the presence of a primary aliphatic amine.

References

  • Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Comprehensive overview of pyrrolidine nucleophilicity, amination reactions, and side-product profiles during direct alkylation. URL: [Link]

Sources

Technical Support Center: Solubilization & Handling of 3-(Pyrrolidin-1-ylsulfonyl)propylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers transition from in silico design to in vitro and in vivo assays, one of the most common failure points is compound precipitation and poor bioavailability. 3-(Pyrrolidin-1-ylsulfonyl)propylamine presents unique physicochemical challenges due to its amphiphilic nature—combining a highly polar primary amine with a lipophilic pyrrolidine-sulfonyl moiety.

This guide is engineered to provide you with the mechanistic understanding and self-validating protocols required to keep this compound fully solubilized throughout your experimental workflows.

Physicochemical Profiling & Solubility Matrix

Understanding the thermodynamic limits of your compound is the first step in preventing assay failure. Below is the quantitative and behavioral data governing the solubility of 3-(Pyrrolidin-1-ylsulfonyl)propylamine.

PropertyValue / CharacteristicImpact on Experimental Solubility
Chemical Nature Aliphatic primary amine with a sulfonamide-linked pyrrolidineAmphiphilic: The basic amine drives aqueous solubility at low pH, while the pyrrolidine ring drives organic solubility[1].
Predicted pKa (Amine) ~10.0 - 10.5Highly protonated at physiological pH (7.4), but local microenvironments or high salt concentrations can cause deprotonation and precipitation.
Recommended Stock Solvent Anhydrous DMSOExcellent for the free base form; must be kept strictly desiccated to prevent water ingress and subsequent compound crashing[2].
Aqueous Solubility Poor (Free Base) / High (Salt Form)Requires salt formation (e.g., HCl) for direct aqueous dissolution. Free base requires step-wise dilution from DMSO[3].
Troubleshooting FAQs: The "Why" and "How"

Q: I diluted my 10 mM DMSO stock directly into my cell culture media (pH 7.4), and my biological replicates are highly variable. I suspect precipitation. Why does this happen? A: This is a classic case of "solvent shock." When a high-concentration DMSO stock of a lipophilic compound is introduced directly into a large volume of aqueous buffer, the DMSO diffuses into the water much faster than the compound can solvate. This leaves the 3-(Pyrrolidin-1-ylsulfonyl)propylamine locally supersaturated in the micro-droplet, leading to rapid nucleation and micro-precipitation. Because compounds containing the (pyrrolidin-1-ylsulfonyl) moiety exhibit significant lipophilicity[1], they are highly susceptible to this phenomenon. To prevent this, you must perform a step-wise dilution (see Protocol B).

Q: My DMSO stock solution was clear when I made it, but after a month at -20°C, it appears cloudy and my IC50 values have shifted. What went wrong? A: DMSO is highly hygroscopic. Every time the vial is opened, it absorbs atmospheric moisture. Moisture-contaminated DMSO drastically reduces the solubility of organic compounds, causing them to slowly crash out of solution over time[2]. You are likely pipetting a suspension rather than a true solution. Always use fresh, anhydrous DMSO for master stocks, aliquot them immediately into single-use tubes, and store them over desiccant.

Q: Should I synthesize or purchase this compound as a free base or a hydrochloride (HCl) salt? A: For most biological assays, the HCl salt is vastly superior. In its free base form, the compound resists direct aqueous solvation due to the hydrophobic bulk of the pyrrolidine ring. Converting it to an HCl salt protonates the primary amine, significantly increasing the thermodynamic solubility in water and allowing for easier laboratory handling[3]. If you only have the free base, you must rely on DMSO stocks.

Validated Experimental Protocols

Do not assume a compound is dissolved simply because you cannot see macroscopic particles. The following protocols are designed as self-validating systems to ensure true solvation.

Protocol A: Preparation of a 10 mM Master Stock in DMSO

Causality: Heat and moisture are the enemies of stock stability. This protocol minimizes both while ensuring complete dissolution.

  • Equilibration: Allow the lyophilized 3-(Pyrrolidin-1-ylsulfonyl)propylamine vial to reach room temperature inside a desiccator. Opening a cold vial causes immediate condensation of atmospheric water.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO (≥99.9% purity)[2].

  • Agitation: Vortex vigorously for 60 seconds. Do not use ultrasonic baths. Ultrasonic cavitation generates localized heat spikes that can degrade the sulfonamide linkage.

  • Validation Check: Inspect the solution by shining a strong, focused light beam (like a laser pointer) through the vial against a black background. The solution must be optically clear. If you observe a Tyndall effect (scattering of light), micro-particulates are still present. Add more DMSO to adjust to a 5 mM stock.

  • Storage: Aliquot immediately into single-use amber vials, blanket with argon gas to displace moisture, and store at -20°C.

Protocol B: Step-Wise Aqueous Dilution (Avoiding Solvent Shock)

Causality: Gradually lowering the organic solvent concentration prevents the rapid nucleation that causes precipitation.

  • Intermediate Dilution: Dilute your 10 mM DMSO master stock 1:10 into an intermediate transition solvent (e.g., 50% DMSO / 50% Assay Buffer) to create a 1 mM working stock.

  • Equilibration: Vortex for 15 seconds to ensure homogeneous distribution of the solvent shells around the compound molecules.

  • Final Dilution: Add the 1 mM working stock dropwise to the final assay buffer (pH 7.4) while maintaining continuous vortexing or rapid magnetic stirring.

  • Validation Check: Measure the final assay solution using Dynamic Light Scattering (DLS) or read the absorbance at 600 nm. An OD600​>0.01 relative to a blank buffer indicates compound aggregation. If aggregation occurs, supplement your buffer with 0.01% Tween-20 or 0.1% BSA to provide hydrophobic pockets for the compound.

Solubilization Workflow Diagram

G Start 3-(Pyrrolidin-1-ylsulfonyl)propylamine Solid Compound FormCheck Is it Free Base or Salt? Start->FormCheck FreeBase Free Base FormCheck->FreeBase Salt HCl / TFA Salt FormCheck->Salt OrgSolvent Dissolve in Anhydrous DMSO (Up to 50 mM) FreeBase->OrgSolvent Salt->OrgSolvent Optional AqSolvent Dissolve in Aqueous Buffer (pH < 6.0) Salt->AqSolvent DilutionCheck Target Assay? OrgSolvent->DilutionCheck AqSolvent->DilutionCheck CellAssay Cell Culture Media (pH 7.4) Keep DMSO < 0.1% DilutionCheck->CellAssay BiochemAssay Biochemical Assay Use Tween-20 / BSA DilutionCheck->BiochemAssay Precipitation Precipitation Risk! Perform Step-wise Dilution CellAssay->Precipitation Success Fully Solubilized Working Solution BiochemAssay->Success Precipitation->Success

Figure 1: Solubilization decision matrix for 3-(Pyrrolidin-1-ylsulfonyl)propylamine.

References
  • Source: nih.
  • Source: selleckchem.
  • Source: combi-blocks.

Sources

Technical Support Center: Refining Analytical Methods for 3-(Pyrrolidin-1-ylsulfonyl)propylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the analytical characterization of 3-(Pyrrolidin-1-ylsulfonyl)propylamine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for common analytical challenges. The methodologies and advice presented herein are synthesized from established principles in the analysis of sulfonamides and aliphatic amines, tailored to the unique structural attributes of this molecule.

Molecular Profile and Analytical Considerations

3-(Pyrrolidin-1-ylsulfonyl)propylamine is a bifunctional molecule featuring a sulfonamide group and a primary aliphatic amine. This structure dictates its analytical behavior: it is polar, basic, and potentially susceptible to specific degradation pathways. A robust analytical strategy must account for these properties to ensure accurate and reproducible results.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary recommended technique for the quantification and purity assessment of this compound due to its non-volatile and polar nature.

HPLC: Frequently Asked Questions (FAQs)

Q1: What is the best initial column choice for analyzing 3-(Pyrrolidin-1-ylsulfonyl)propylamine? A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a versatile starting point.[1][2] However, due to the compound's polarity, you may encounter insufficient retention. If retention is poor, consider an embedded polar group (EPG) C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column for enhanced retention of polar analytes.

Q2: How should I formulate the mobile phase? A reversed-phase approach using a mixture of an aqueous buffer and an organic solvent is standard. Start with a simple gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B). The acidic modifier is crucial as it protonates the primary amine, which significantly improves peak shape by preventing interaction with residual silanols on the silica support.

Q3: What detection method is most suitable? UV detection at a low wavelength (e.g., 210-220 nm) is a good starting point, as the molecule lacks a strong chromophore. For higher sensitivity and specificity, especially in complex matrices, Mass Spectrometry (MS) detection is highly recommended.[3]

HPLC: Troubleshooting Guide

Issue: My peak is tailing severely.

  • Causality: Peak tailing for this analyte is almost certainly caused by the interaction of the basic primary amine with acidic silanol groups on the surface of the HPLC column packing.[4] This secondary interaction delays the elution of a portion of the analyte molecules, causing the asymmetrical peak.

  • Solutions:

    • Increase Mobile Phase Acidity: Ensure your mobile phase contains an acidic modifier like formic acid or trifluoroacetic acid (TFA) at a concentration of 0.05-0.1%. This protonates the amine, minimizing unwanted interactions.

    • Add an Ionic Competitor: Incorporate a low concentration of a salt like ammonium formate or acetate (10-20 mM) into the aqueous mobile phase. The ammonium ions will compete with the protonated analyte for active sites on the column.

    • Use a High-Purity, End-Capped Column: Modern columns are designed with fewer residual silanol groups. If you are using an older column, switching to a newer, high-purity silica column can resolve the issue.

    • Consider a Different Stationary Phase: An embedded polar group (EPG) column can shield residual silanols, improving the peak shape for basic compounds.

Issue: I am not seeing any peaks, or the signal is very low.

  • Causality: This can stem from several issues, including incorrect detection wavelength, analyte degradation, or insufficient retention (eluting in the solvent front).

  • Solutions:

    • Verify Detector Settings: Confirm the UV detector is set to a low wavelength (210-220 nm). If using MS, ensure ionization parameters are appropriate for your analyte's mass.

    • Check Retention: Inject a standard at a high concentration. If a peak appears in or very near the solvent front, your mobile phase is too strong. Increase the proportion of the aqueous phase to increase retention.

    • Assess Sample Stability: The primary amine may be susceptible to degradation. Ensure your sample is fresh and has been stored properly in an inert atmosphere if necessary.[5]

Table 1: Recommended Starting HPLC-UV Method

Parameter Recommended Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm General purpose starting point.
Mobile Phase A 0.1% Formic Acid in Water Acidifies mobile phase to improve peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Common organic modifier.
Gradient 5% to 95% B over 15 minutes Ensures elution of the analyte and any impurities.
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column.
Column Temp. 30 °C Provides method robustness.
Injection Vol. 10 µL A typical starting volume.

| Detection | UV at 215 nm | Low wavelength detection for a weak chromophore. |

Protocol 1: HPLC Analysis
  • Preparation of Mobile Phase: Prepare Mobile Phase A (0.1% Formic Acid in HPLC-grade water) and Mobile Phase B (0.1% Formic Acid in HPLC-grade Acetonitrile). Degas both solutions thoroughly.[6]

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.

  • System Equilibration: Install the column and equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Blank Injection: Perform an injection of the sample diluent (blank) to ensure no system peaks interfere with the analyte.

  • Analysis: Inject the prepared sample and run the gradient method as detailed in Table 1.

Gas Chromatography (GC)

Direct GC analysis of 3-(Pyrrolidin-1-ylsulfonyl)propylamine is challenging due to its low volatility and the presence of the polar primary amine, which causes significant peak tailing.[4] Derivatization is often required.

GC: Frequently Asked Questions (FAQs)

Q1: Can I analyze this compound by GC without derivatization? It is not recommended. The primary amine will strongly interact with active sites in the GC inlet and column, leading to severe peak tailing and potential sample loss.[4] If you must attempt it, use a specialized base-deactivated column.

Q2: What derivatization reagent should I use? Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for derivatizing primary amines. This process replaces the active hydrogens on the amine with non-polar trimethylsilyl (TMS) groups, increasing volatility and dramatically improving chromatographic performance.

GC: Troubleshooting Guide

Issue: Even after derivatization, my peak is tailing.

  • Causality: Active sites can exist in places other than the column, most notably the injector liner. The use of an incorrect or contaminated liner is a primary cause of peak shape issues for active compounds.[4]

  • Solutions:

    • Use a Deactivated Liner: Ensure you are using a base-deactivated injector liner. A liner with glass wool should also be base-deactivated.

    • Trim the Column: The first few centimeters of the GC column can become contaminated. Trim 10-15 cm from the inlet end of the column to restore performance.

    • Check for Leaks: Leaks in the system, particularly at the septum or column fittings, can disrupt carrier gas flow and cause peak distortion.[4]

GC_Troubleshooting_Workflow start Peak Tailing Observed check_deriv Is Derivatization Complete? start->check_deriv check_liner Using Deactivated Liner? check_deriv->check_liner Yes optimize_deriv Optimize Derivatization (Time, Temp, Reagent Ratio) check_deriv->optimize_deriv No check_column Is Column Base-Deactivated? check_liner->check_column Yes replace_liner Replace with New Deactivated Liner check_liner->replace_liner No trim_column Trim Column Inlet (10-15cm) check_column->trim_column Yes replace_column Switch to Amine-Specific Column check_column->replace_column No end_good Peak Shape Improved trim_column->end_good replace_liner->end_good replace_column->end_good optimize_deriv->end_good

Mass Spectrometry (MS)

MS is invaluable for confirming the identity of 3-(Pyrrolidin-1-ylsulfonyl)propylamine and for characterizing any related impurities or degradation products.

MS: Frequently Asked Questions (FAQs)

Q1: Which ionization technique is better, ESI or APCI? Electrospray Ionization (ESI) in positive ion mode is ideal. The primary amine group is basic and will readily accept a proton in the ESI source to form the [M+H]⁺ ion.

Q2: What are the expected major fragments in MS/MS analysis? The fragmentation pattern will be dictated by the molecule's structure. Key fragmentation pathways would include:

  • Cleavage of the C-S bond: This is a common fragmentation pathway for sulfonamides.

  • Loss of the propylamine side chain: Alpha-cleavage next to the nitrogen is a characteristic fragmentation for amines.[7]

  • Fragmentation of the pyrrolidine ring: Ring-opening is a common pathway for cyclic amines.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for structural elucidation.

NMR: Frequently Asked Questions (FAQs)

Q1: What solvent should I use for NMR analysis? Deuterated chloroform (CDCl₃) is a good first choice if the compound is soluble. If not, more polar solvents like deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable alternatives. The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., the -NH₂ and sulfonamide -NH if present).[9]

Q2: Which signals are most important for confirming the structure?

  • ¹H NMR: Look for the characteristic triplets for the methylene groups of the propyl chain. The protons on the carbon adjacent to the primary amine will be deshielded. The pyrrolidine ring will show complex multiplets.

  • ¹³C NMR: The number of signals should correspond to the number of unique carbons in the molecule. The carbon attached to the sulfonamide group and the carbons adjacent to the nitrogens will have distinct chemical shifts.[10]

  • 2D NMR: Techniques like COSY (to show ¹H-¹H correlations) and HSQC (to link protons to their attached carbons) are essential for unambiguous assignment of all signals.

Sample Preparation and Stability

Issue: My results are inconsistent over time.

  • Causality: Primary amines can be susceptible to oxidative degradation, especially if exposed to air and light. The stability of sulfonamides can also be pH-dependent.[11][12]

  • Solutions:

    • Storage: Store the pure compound and its solutions in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[5]

    • Solvent Choice: Prepare stock solutions in a non-reactive solvent like acetonitrile. Avoid reactive solvents like acetone, which can form imines with the primary amine.

    • Fresh Samples: For highest accuracy, analyze samples as soon as possible after preparation.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup from a Complex Matrix

For analyzing the compound in a complex biological or environmental matrix, a cleanup step is necessary.

  • Cartridge Selection: Use a strong cation exchange (SCX) SPE cartridge. The primary amine group will be protonated at acidic pH and will strongly bind to the SCX sorbent.

  • Conditioning: Condition the cartridge according to the manufacturer's instructions, typically with methanol followed by an acidic buffer (e.g., 0.1 M HCl).

  • Loading: Adjust the sample pH to < 4 and load it onto the cartridge.

  • Washing: Wash the cartridge with the acidic buffer to remove neutral and acidic interferences, followed by methanol to remove non-polar interferences.

  • Elution: Elute the target analyte using a small volume of methanol containing 5% ammonium hydroxide. The basic solution neutralizes the amine, releasing it from the sorbent.

  • Analysis: Evaporate the eluent to dryness and reconstitute the residue in the HPLC mobile phase for analysis.

References

  • Benchchem. (n.d.). Technical Support Center: HPLC Analysis of Sulfonamides.
  • Goulas, A. et al. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library.
  • Patyra, E. et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC.
  • Patyra, E. et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI.
  • Goulas, A. et al. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Food Additives & Contaminants: Part A.
  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
  • Benchchem. (n.d.). Amine plant troubleshooting and optimization for chemical synthesis.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Isoamyl-n-propyl-amine.
  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
  • Sigma-Aldrich. (n.d.). 3-(Pyrrolidin-1-yl)propan-1-amine.
  • Sigma-Aldrich. (n.d.). 3-(Pyrrolidin-1-yl)propan-1-amine.
  • Hartono, A. et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PubMed.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propylamine.
  • Senyel, M. et al. (2008). (1)H, (13)C, (15)N NMR and (n)J(C, H) coupling constants investigation of 3-piperidino-propylamine: a combined experimental and theoretical study. PubMed.
  • Mohr, A. L. A. et al. (n.d.). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Office of Justice Programs.
  • Chupakhin, E. et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • Gary, B. D. et al. (n.d.). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. PMC.
  • Ishii, H. et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
  • Fleck, T. J. et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. PubMed.
  • NIST. (n.d.). Pyrrolidine. NIST WebBook.

Sources

Technical Support Center: Handling & Troubleshooting 3-(Pyrrolidin-1-ylsulfonyl)propylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 3-(Pyrrolidin-1-ylsulfonyl)propylamine (CAS 92740-00-6) . This compound is a highly versatile bifunctional building block used extensively in drug discovery and bioconjugation. However, its dual functionality—a highly nucleophilic primary aliphatic amine coupled with a polar sulfonamide moiety—introduces distinct challenges in storage, purification, and synthetic application.

This guide moves beyond basic troubleshooting by explaining the mechanistic causality behind common experimental failures and providing self-validating protocols to ensure reproducible results.

Quantitative Data Summary

Before handling this compound, it is critical to understand its baseline physicochemical properties, as these dictate its behavior in ambient environments and organic solvents.

ParameterSpecification / PropertyExperimental Implication
Chemical Name 3-(Pyrrolidin-1-ylsulfonyl)propylamineContains both basic and hydrogen-bonding domains.
CAS RN 92740-00-6Unique identifier for safety and procurement.
Molecular Weight 192.28 g/mol Required for precise stoichiometric calculations.
Functional Groups Primary Amine (-NH₂), Sulfonamide (-SO₂N-)High polarity; prone to nucleophilic side reactions.
Critical Vulnerability High Hygroscopicity & CO₂ AffinityRapidly forms inactive carbamate salts upon air exposure.
Storage Requirement Inert Atmosphere (Ar/N₂), < 20°CPrevents oxidative degradation and moisture absorption.
FAQ 1: Storage Degradation & Carbamate Formation

Q: My batch of 3-(Pyrrolidin-1-ylsulfonyl)propylamine appears as a crusty white solid instead of a free-flowing liquid/oil, and it is failing to react in standard nucleophilic substitutions. What happened?

A: The Causality of Carbamate Salt Formation Your compound has likely degraded into an alkylammonium carbamate salt. Primary aliphatic amines are highly nucleophilic and readily react with atmospheric carbon dioxide (CO₂) and moisture[1]. The lone pair on the primary amine attacks the electrophilic carbon of CO₂, forming a carbamic acid intermediate. A second equivalent of the amine then deprotonates this intermediate, yielding a stable alkylammonium carbamate salt (RNH₃⁺ RNHCO₂⁻)[2].

Because the amine lone pair is now tied up in a stable ionic bond, the effective concentration of the free nucleophile in your reaction is drastically reduced, leading to stalled reactions and incorrect stoichiometry.

Self-Validating Recovery Protocol: Liberating the Free Amine To reverse this non-covalent CO₂ fixation and recover the reactive free base, follow this step-by-step methodology:

  • Dissolution: Dissolve the degraded carbamate salt in a biphasic mixture of Dichloromethane (DCM) and 1M aqueous NaOH (1:1 v/v).

  • Basification (Self-Validation Step 1): Test the aqueous layer with pH paper to ensure the pH is strictly >12. This guarantees complete deprotonation of the alkylammonium species back to the free amine.

  • Extraction: Vigorously stir for 15 minutes to allow the CO₂ to liberate as carbonate in the aqueous phase. Extract the aqueous layer three times with fresh DCM.

  • Drying: Combine the organic layers and dry over anhydrous Na₂SO₄ for 30 minutes.

  • Verification (Self-Validation Step 2): Spot the organic layer on a TLC plate and stain with Ninhydrin. A deep purple/blue spot confirms the presence of the active primary amine.

  • Concentration & Storage: Concentrate under reduced pressure. Immediately purge the receiving flask with Argon gas and store the sealed vessel in a desiccator.

FAQ 2: Analytical & Purification Pitfalls

Q: When purifying intermediates containing the 3-(pyrrolidin-1-ylsulfonyl)propyl moiety via normal-phase silica gel chromatography, I observe severe peak tailing and terrible mass recovery. How can I resolve this?

A: The Causality of Silanol Interactions Standard bare silica gel is populated with weakly acidic silanol groups (Si-OH, pKa ~4.5–8.5). The primary amine of your compound is highly basic, and the sulfonamide oxygens act as strong hydrogen-bond acceptors. When passed through bare silica, the compound engages in intense acid-base interactions and hydrogen bonding with the stationary phase. This causes the compound to streak across the column or bind irreversibly, ruining your isolated yield.

Protocol: Amine-Modified Chromatography To suppress these interactions, you must either mask the silanol groups or change the stationary phase.

  • Solvent System Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH). To this, add 1% to 5% (v/v) concentrated aqueous Ammonium Hydroxide (NH₄OH) or Triethylamine (Et₃N).

  • Column Pre-treatment: Flush the bare silica column with 3 column volumes (CV) of the base-modified eluent before loading your sample. This neutralizes the acidic silanol sites.

  • Alternative (Best Practice): If budget permits, abandon bare silica entirely and use NH₂-modified (aminopropyl) silica cartridges or Reverse-Phase HPLC (C18 column with 0.1% TFA or Formic Acid in Water/Acetonitrile), which completely bypasses the silanol issue.

FAQ 3: Synthetic Applications & Chemoselectivity

Q: My amide coupling between a complex carboxylic acid and 3-(Pyrrolidin-1-ylsulfonyl)propylamine using HATU/DIPEA is stalling at 50% conversion. What is the mechanism behind this failure and how do I optimize it?

A: The Causality of Premature Nucleophilic Attack and Hydrolysis HATU is a premier coupling reagent that activates carboxylic acids into highly reactive OAt (7-azabenzotriazole) active esters[3]. The failure here is likely a combination of poor activation timing and residual moisture (due to the amine's hygroscopicity). If the amine is added before the carboxylic acid is fully converted to the OAt-ester, or if trace water is present, the active ester will rapidly hydrolyze back to the starting carboxylic acid[4]. Furthermore, the sulfonamide group, while generally a poor nucleophile, can participate in side reactions if the primary amine is deactivated by carbamate formation.

Self-Validating Amide Coupling Protocol

  • Pre-Activation: In a flame-dried, Argon-purged flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq).

  • Visual Validation (Self-Validation Step): Stir at room temperature for 15–30 minutes. HOAt-based couplings transition from colorless to a distinct yellow as the anionic OAt by-product is generated[3]. Do not proceed until this color change is observed, confirming full activation.

  • Amine Addition: Dissolve 3-(Pyrrolidin-1-ylsulfonyl)propylamine (1.5 eq, freshly liberated/dried) in a minimum amount of anhydrous DMF. Add this dropwise to the activated ester solution at 0°C to control the exotherm and prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via LC-MS until the OAt-ester mass disappears.

Troubleshooting Workflow Visualization

The following logical workflow maps the diagnostic process for troubleshooting failed amide couplings involving highly polar, hygroscopic amines.

G Start Amide Coupling Initiated CheckAmine Assess Amine Integrity (NMR/IR) Start->CheckAmine IsCarbamate Carbamate Salt Detected? CheckAmine->IsCarbamate FreeBase Liberate Free Amine (Basic Workup) IsCarbamate->FreeBase Yes PreActivate Pre-activate Acid (HATU/DIPEA, 15 min) IsCarbamate->PreActivate No DryAmine Dry over Na2SO4 & Store under Ar FreeBase->DryAmine DryAmine->PreActivate AddAmine Add Amine slowly at 0°C to RT PreActivate->AddAmine Success High Yield Amide Product AddAmine->Success

Figure 1: Troubleshooting workflow for amide coupling with hygroscopic primary amines.

References
  • Stable carbamate pathway towards organic–inorganic hybrid perovskites and aromatic imines - RSC Publishing Source: RSC Advances URL
  • Resolution of ibuprofen with primary amine carbamates in supercritical carbon dioxide Source: Periodica Polytechnica Chemical Engineering URL
  • Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis Source: ChemRxiv URL
  • Source: PMC (PubMed Central)

Sources

Technical Support Center: Purification & Troubleshooting for 3-(Pyrrolidin-1-ylsulfonyl)propylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 3-(Pyrrolidin-1-ylsulfonyl)propylamine .

This molecule presents a unique chromatographic challenge: it combines a highly basic primary aliphatic amine with a highly polar sulfonamide moiety. This dual-polarity profile renders traditional normal-phase and standard reverse-phase purification methods highly inefficient, often resulting in poor recovery, phase collapse, or irreversible column binding.

Quantitative Comparison of Purification Strategies

To select the optimal purification route, we must evaluate the physicochemical interactions between the target molecule and the stationary phase. Below is a quantitative summary of field-proven purification strategies for highly polar aliphatic amino-sulfonamides[1][2][3][4].

Purification MethodStationary PhaseMobile Phase GradientTypical PurityTypical RecoveryBest Used For
SCX Catch-and-Release Sulfonic Acid (Strong Cation Exchange)Load: MeOH Elute: 1-2M NH₃ in MeOH> 95%85 - 95%Removing neutral/acidic impurities and unreacted sulfonyl chlorides[4].
HILIC (Aqueous Normal Phase) Bare Silica, Diol, or Amine-bonded95% Acetonitrile → 50% Aqueous (with 10mM NH₄OAc)90 - 98%75 - 85%Resolving the target from other highly polar amines or oligomers[2].
Aqueous C18 (Aq-C18) Hydrophilic end-capped C18100% Aqueous (0.1% TFA) → 50% Acetonitrile90 - 95%70 - 80%Separating structural isomers or closely related by-products[3].

Troubleshooting FAQs: Causality and Solutions

Q1: Why am I losing my entire product on a standard normal-phase silica gel column?

The Causality: The primary amine group on 3-(Pyrrolidin-1-ylsulfonyl)propylamine is highly basic (pKa ~10.5). Standard normal-phase silica gel is populated with acidic silanol groups (Si-OH, pKa ~4.5). When your compound enters the column, it undergoes a strong acid-base interaction, forming ionic bonds with the stationary phase. This results in severe peak tailing, streaking, and often irreversible adsorption. The Solution: Abandon standard normal-phase chromatography for this molecule. Instead, utilize Hydrophilic Interaction Liquid Chromatography (HILIC) or switch to a Strong Cation Exchange (SCX) catch-and-release methodology[2][4].

Q2: I tried reverse-phase (C18) HPLC, but the compound elutes immediately in the void volume with poor reproducibility. What is happening?

The Causality: Because your molecule is highly polar and water-soluble, it requires a highly aqueous mobile phase (>95% water) to achieve any retention on a hydrophobic C18 column. However, standard C18 alkyl chains undergo "phase collapse" (or stationary phase dewetting) in highly aqueous environments[3]. The hydrophobic chains mat down against the silica surface to minimize contact with water, effectively eliminating the surface area needed for interaction. The Solution: Use an Aqueous C18 (Aq-C18) column, which contains hydrophilic end-capping groups that prevent phase collapse in 100% aqueous conditions[3]. Alternatively, add an ion-pairing reagent (like 0.1% Trifluoroacetic acid or Heptafluorobutyric acid) to the mobile phase to increase the apparent hydrophobicity of the protonated amine[1].

Q3: My crude mixture contains unreacted pyrrolidine and 3-bromopropylamine. How do I separate these basic impurities from my basic product?

The Causality: Since all three compounds are basic amines, SCX catch-and-release will trap all of them, failing to provide separation. The Solution: You must exploit the subtle differences in their polarity and molecular weight. HILIC is the optimal choice here. By using an amine-bonded or bare silica column in HILIC mode (starting with high organic solvent, e.g., 90% Acetonitrile, and running a gradient to 50% water), the compounds will elute based on their hydrophilicity[2]. The highly polar 3-bromopropylamine will be retained the longest, allowing your target sulfonamide to elute cleanly.

Workflows and Decision Logic

To ensure a self-validating experimental setup, follow the decision tree below to select your purification route based on your specific crude impurity profile.

Decision_Tree Start Analyze Crude Impurity Profile Basic Are impurities primarily neutral or acidic? Start->Basic SCX Use SCX Catch & Release (See Protocol A) Basic->SCX Yes Aqueous Are impurities basic (e.g., pyrrolidine)? Basic->Aqueous No AqC18 Use Aq-C18 Reverse Phase (High Aqueous Gradient) Aqueous->AqC18 Retained on C18? HILIC Use HILIC Chromatography (See Protocol B) Aqueous->HILIC Too polar for C18?

Caption: Chromatographic Decision Tree for Polar Aliphatic Amines.

Step-by-Step Experimental Protocols

Protocol A: SCX Catch-and-Release Purification

This method is highly effective if your reaction mixture contains neutral by-products or acidic impurities (e.g., sulfonic acids from the hydrolysis of the sulfonyl chloride starting material)[4].

Materials:

  • SCX Cartridge (Strong Cation Exchange, e.g., Biotage ISOLUTE SCX-2)

  • Methanol (LC-MS grade)

  • 2.0 M Ammonia in Methanol

Methodology:

  • Column Conditioning: Equilibrate the SCX cartridge with 3-5 column volumes (CV) of pure Methanol.

  • Sample Loading: Dissolve the crude 3-(Pyrrolidin-1-ylsulfonyl)propylamine in a minimum volume of Methanol. Load the solution onto the cartridge at a flow rate of 1-2 mL/min. Mechanistic note: The primary amine protonates and forms a strong ionic bond with the stationary phase's sulfonic acid groups.

  • Washing (The "Catch"): Wash the cartridge with 5 CV of Methanol. Collect this fraction and analyze via TLC/LC-MS. All neutral and acidic impurities will elute in this wash, while your target molecule remains immobilized.

  • Elution (The "Release"): Elute the target compound using 3-5 CV of 2.0 M Ammonia in Methanol. Mechanistic note: The high pH of the ammonia deprotonates the primary amine, breaking the ionic bond and releasing the molecule.

  • Recovery: Evaporate the basic elution fraction under reduced pressure to yield the purified free-base amine.

SCX_Workflow A Crude Mixture (Amine + Neutral Impurities) B Load onto SCX Column (Sulfonic Acid Phase) A->B Applied to column C Wash with MeOH (Elutes Neutrals/Acids) B->C Amine retained via ionic bond D Elute with 1-2M NH3 in MeOH (Releases Target Amine) C->D Impurities removed E Pure 3-(Pyrrolidin-1-ylsulfonyl) propylamine D->E Deprotonation & Release

Caption: SCX Catch-and-Release Mechanism for Primary Amine Purification.

Protocol B: HILIC Preparative Chromatography

If SCX is insufficient due to the presence of other basic impurities, HILIC is the definitive solution for highly polar, water-soluble molecules[2].

Materials:

  • Bare Silica or Diol-bonded Flash Column (e.g., RediSep Rf Gold Silica)

  • Solvent A: Acetonitrile

  • Solvent B: 10 mM Ammonium Acetate in Water (pH ~6.8)

Methodology:

  • Sample Preparation: Dissolve the crude mixture in a solvent matching the starting gradient (e.g., 90% Acetonitrile / 10% Water). Do not inject the sample dissolved in 100% water, as this will disrupt the aqueous enriched layer on the stationary phase and cause peak distortion[2].

  • Equilibration: Flush the column with 95% Solvent A / 5% Solvent B for at least 5 CV to establish the water-enriched layer on the silica surface.

  • Gradient Elution:

    • 0-2 CV: Hold at 95% A / 5% B.

    • 2-12 CV: Linear gradient from 95% A to 50% A.

    • 12-15 CV: Hold at 50% A / 50% B.

  • Fraction Collection: Monitor via UV (if derivatized) or ELSD/MS (since aliphatic amines lack strong UV chromophores)[5]. The target compound will elute as the aqueous percentage increases.

  • Post-Processing: Pool the product fractions and lyophilize to remove the water and volatile ammonium acetate buffer.

References

  • Teledyne ISCO. "RediSep C-18 reversed phase column Purification of primary amines." Teledyne ISCO Application Notes. Available at:[Link]

  • Teledyne Labs. "HILIC Purification Strategies for Flash Chromatography." Teledyne Labs Application Notes. Available at:[Link]

  • Teledyne ISCO. "Strategies for the Flash Purification of Highly Polar Compounds." Lab-ex Kft. Available at:[Link]

  • Biotage. "How should I purify a complex, polar, amide reaction mixture?" Biotage Synthesis & Purification Blog. Available at:[Link]

Sources

Technical Support Center: Method Development for 3-(Pyrrolidin-1-ylsulfonyl)propylamine Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the quantitative analysis of 3-(Pyrrolidin-1-ylsulfonyl)propylamine. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, field-proven insights, and robust troubleshooting strategies to ensure the development of accurate, precise, and reliable analytical methods.

Introduction: Understanding the Analyte

3-(Pyrrolidin-1-ylsulfonyl)propylamine is a polar, basic compound. Its structure presents specific analytical challenges:

  • High Polarity: Leads to poor retention on traditional reversed-phase (RP) columns.

  • Basic Primary Amine: The propylamine moiety (pKa ≈ 9-10) can interact with acidic residual silanols on silica-based columns, causing peak tailing.

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing functional group, which can limit sensitivity for UV-based detection methods.

This guide will address these challenges by providing detailed protocols and troubleshooting advice for several analytical techniques, including sample preparation, chromatography, and method validation.

General Experimental Workflow

The overall process from sample receipt to final data reporting follows a structured path. Each step is critical for ensuring the quality and integrity of the final results.

Workflow cluster_Prep Phase 1: Preparation cluster_Analysis Phase 2: Analysis cluster_Report Phase 3: Reporting Sample Sample Receipt & Login StdPrep Standard & QC Preparation SamplePrep Sample Preparation (LLE, SPE, or PPT) StdPrep->SamplePrep SST System Suitability Test (SST) SamplePrep->SST Sequence Sequence Run (HPLC/LC-MS) SST->Sequence Integration Peak Integration & Quantification Sequence->Integration Review Data Review & Verification Integration->Review Report Final Report Generation Review->Report

Caption: General workflow for sample analysis.

Part 1: Sample Preparation Strategies

Proper sample preparation is the most critical step for achieving reliable results, as it aims to remove interfering matrix components and concentrate the analyte.[1] The choice of technique depends on the sample matrix (e.g., plasma, urine, formulation buffer) and required sensitivity.

Frequently Asked Questions (FAQs): Sample Preparation

Q: Why is my analyte recovery low after Liquid-Liquid Extraction (LLE)? A: Low recovery in LLE is often due to incorrect pH or choice of organic solvent. Since 3-(Pyrrolidin-1-ylsulfonyl)propylamine is a basic compound, the aqueous sample must be basified (typically 2 pH units above the analyte's pKa) to neutralize the primary amine.[2] This makes the analyte less water-soluble and more amenable to extraction into an organic solvent. Experiment with different solvents like methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture of dichloromethane and isopropanol.

Q: When should I choose Solid-Phase Extraction (SPE) over LLE? A: SPE is generally more selective and can provide a cleaner extract than LLE, which is crucial for sensitive LC-MS/MS analysis.[1] Use SPE when you need to remove specific interferences (e.g., phospholipids from plasma) or when dealing with complex matrices. A mixed-mode cation exchange SPE cartridge is often ideal for basic compounds like this analyte.

Protocol 1: Solid-Phase Extraction (SPE) from Plasma

This protocol is designed for the extraction of 3-(Pyrrolidin-1-ylsulfonyl)propylamine from a biological matrix like plasma, using a mixed-mode cation exchange cartridge.

SPE_Protocol Condition 1. Condition Cartridge (Methanol, then Water) Equilibrate 2. Equilibrate Cartridge (e.g., Ammonium Acetate Buffer, pH 6) Condition->Equilibrate Load 3. Load Sample (Pre-treated Plasma) Equilibrate->Load Wash1 4. Wash (Step 1) (Aqueous buffer to remove polar interferences) Load->Wash1 Wash2 5. Wash (Step 2) (Methanol to remove non-polar interferences) Wash1->Wash2 Elute 6. Elute Analyte (5% Ammonium Hydroxide in Methanol) Wash2->Elute Evap 7. Evaporate & Reconstitute (Dry under N2, reconstitute in mobile phase) Elute->Evap

Caption: Step-by-step Solid-Phase Extraction (SPE) workflow.

Detailed Steps:

  • Sample Pre-treatment: Dilute 100 µL of plasma sample 1:1 (v/v) with an acidic buffer (e.g., 2% phosphoric acid in water) to ensure the analyte is charged.

  • SPE Cartridge: Use a mixed-mode cation exchange SPE cartridge (e.g., Waters Oasis MCX).

  • Condition: Pass 1 mL of methanol, followed by 1 mL of water through the cartridge.

  • Equilibrate: Pass 1 mL of the acidic buffer through the cartridge.[1]

  • Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.

  • Wash:

    • Wash with 1 mL of the acidic buffer to remove polar interferences.

    • Wash with 1 mL of methanol to remove lipids and other non-polar interferences.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The ammonia neutralizes the amine, releasing it from the sorbent.[3]

  • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for analysis.

Part 2: Chromatographic Method Development & Troubleshooting

The selection of the chromatographic mode is paramount for successfully quantifying this polar compound.

Method 1: Reversed-Phase HPLC (RP-HPLC)

While challenging due to the analyte's polarity, RP-HPLC is often the first choice due to its ubiquity. Success hinges on managing secondary interactions and achieving sufficient retention.

Frequently Asked Questions (FAQs): RP-HPLC

Q: Why is my peak tailing severely on a C18 column? A: Peak tailing for basic compounds like 3-(Pyrrolidin-1-ylsulfonyl)propylamine on a standard C18 column is almost always caused by the interaction of the protonated amine with negatively charged residual silanol groups on the silica surface.[4] To mitigate this, you must control the mobile phase pH. Lowering the pH to 2.5-3.5 with an acid like phosphoric or formic acid ensures the amine is fully protonated and "shields" the silanols, leading to improved peak shape.[5]

Q: My analyte elutes in the void volume. How can I increase retention? A: If retention is too low, you have several options:

  • Decrease Organic Content: Reduce the percentage of acetonitrile or methanol in your mobile phase.

  • Use a Less Retentive Stationary Phase: Consider a column with a polar-embedded group or an AQ-type C18 column designed for use in highly aqueous mobile phases.

  • Use Ion-Pairing Reagents: Adding an ion-pairing reagent like sodium dodecyl sulfate (SDS) can significantly increase retention but may complicate method development and is often not compatible with MS detectors.

Recommended Starting Protocol: RP-HPLC with UV Detection

This protocol provides a robust starting point. Since the analyte lacks a strong chromophore, detection is set at a low wavelength (210 nm) where peptides and other functional groups absorb. Sensitivity may be limited.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmA standard, widely available column.
Mobile Phase A 20mM Potassium Dihydrogen PhosphateProvides buffering capacity to maintain pH.
Mobile Phase B AcetonitrileCommon organic modifier.
pH Adjustment Adjust Mobile Phase A to pH 3.0 with H₃PO₄Ensures protonation of the amine to prevent peak tailing.[5]
Gradient 70% A / 30% B (Isocratic)Start with an isocratic run for simplicity. Adjust as needed.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times.
Detection UV at 210 nmLow wavelength for detecting compounds without strong chromophores.
Injection Vol. 10 µLA typical injection volume.
Troubleshooting Guide: RP-HPLC

This guide helps diagnose and solve common chromatographic issues.

Troubleshooting rect_node rect_node Start Poor Peak Shape? Tailing Is it Tailing? Start->Tailing Fronting Is it Fronting? Tailing->Fronting No Ph_Check Is Mobile Phase pH 2.5-3.5? Tailing->Ph_Check Yes Split Is it Split? Fronting->Split No Overload_Front Is Analyte Concentration Too High? Fronting->Overload_Front Yes Clog_Check Is Column Inlet Frit Partially Clogged? Split->Clog_Check Yes Ph_Adjust Action: Lower pH with formic or phosphoric acid. Ph_Check->Ph_Adjust No Overload_Check Is Analyte Concentration Too High? Ph_Check->Overload_Check Yes Dilute_Sample Action: Dilute sample and re-inject. Overload_Check->Dilute_Sample Yes Column_Check Is Column Old or Contaminated? Overload_Check->Column_Check No Flush_Column Action: Flush column or replace with new one. Column_Check->Flush_Column Yes Dilute_Front Action: Dilute sample. Fronting is a classic sign of mass overload. Overload_Front->Dilute_Front Yes Solvent_Mismatch Is Injection Solvent Stronger Than Mobile Phase? Overload_Front->Solvent_Mismatch No Reconstitute Action: Reconstitute sample in initial mobile phase. Solvent_Mismatch->Reconstitute Yes Backflush Action: Backflush column (disconnected from detector). Replace frit or column.

Caption: Decision tree for troubleshooting poor peak shape.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for retaining and separating highly polar compounds that are unretained in reversed-phase.[6] It uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of organic solvent.

Frequently Asked Questions (FAQs): HILIC

Q: How does HILIC work for this analyte? A: In HILIC, a water-enriched layer is adsorbed onto the polar stationary phase. The analyte partitions between this aqueous layer and the bulk organic mobile phase. Polar compounds like 3-(Pyrrolidin-1-ylsulfonyl)propylamine are more soluble in the aqueous layer and are thus retained longer. Elution is achieved by increasing the water content (the strong solvent) in the mobile phase.[7]

Q: Why are my retention times not reproducible in HILIC? A: Reproducibility issues in HILIC are almost always due to insufficient column equilibration.[6] The water layer on the stationary phase takes a significant amount of time to form. Ensure your column is equilibrated with the initial mobile phase for at least 20-30 column volumes before the first injection and that there is a sufficient re-equilibration step after each gradient run.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the gold standard.[8][9] It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.

Recommended Starting Protocol: LC-MS/MS

This method is designed for a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

ParameterRecommended ConditionRationale
LC Column C18, 50 x 2.1 mm, 1.8 µmA shorter column with smaller particles is suitable for fast LC-MS gradients.
Mobile Phase A 0.1% Formic Acid in WaterVolatile acid, excellent for ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileVolatile organic modifier.
Gradient 5% B to 95% B over 5 minutesA standard screening gradient.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode Electrospray Ionization, Positive (ESI+)The basic amine will readily form [M+H]⁺ ions.
MS Acquisition Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor → product ion transitions.[8]
MRM Transitions To be determined by infusing a standard solution of the analyte.Requires empirical determination of the precursor ion (e.g., [M+H]⁺) and its most stable fragment ions.

Part 3: Method Validation

Once a method is developed, it must be validated to demonstrate its suitability for the intended purpose.[10][11] Validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[12][13]

Key Validation Parameters (ICH Q2(R1))

The following parameters must be assessed for a quantitative impurity or assay method.[10][14]

ParameterDefinitionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants, matrix).[14]Peak purity analysis (e.g., DAD), analysis of placebo and spiked samples.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.Correlation coefficient (r²) ≥ 0.995.
Range The interval between the upper and lower concentration of analyte in the sample for which the method has a suitable level of precision, accuracy, and linearity.[10]For impurities: Reporting Level to 120% of specification.
Accuracy The closeness of test results to the true value. Assessed by spike recovery studies.Recovery between 80.0% and 120.0% for impurities.
Precision The closeness of agreement between a series of measurements. Includes Repeatability and Intermediate Precision.RSD ≤ 15% at the Limit of Quantitation (LOQ). RSD ≤ 5% at higher concentrations.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[11]Signal-to-Noise ratio of ~10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10]Assess the effect of minor changes in pH, mobile phase composition, flow rate, etc.
References
  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • Analysis of Hypoglycemic Drugs by Liquid Chromatography-Tandem Mass Spectrometry. SpringerLink. Available at: [Link]

  • Quality Guidelines. International Council for Harmonisation. Available at: [Link]

  • Confirmation and Quantitation of Selected Sulfonylurea, Imidazolinone, and Sulfonamide Herbicides in Surface Water Using Electrospray LC/MS. ACS Publications. Available at: [Link]

  • Validation of Impurity Methods, Part II. Chromatography Online. Available at: [Link]

  • Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. Royal Society of Chemistry. Available at: [Link]

  • Development and validation of an LC–MS/MS sulfonylurea assay for hypoglycemia cases in the emergency department. ResearchGate. Available at: [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv Technology Corporation. Available at: [Link]

  • HPLC Troubleshooting Guide. YMC. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]

  • Guidance for Industry - Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration. Available at: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]

  • Determination of Eight Sulfonylurea Herbicide Residues by LC/MS/MS Using a Sample Separation Technique with Ethyl Acetate. ResearchGate. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. Available at: [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. Available at: [Link]

  • Development and Validation of an LC-MS/MS Sulfonylurea Assay for Hypoglycemia Cases in the Emergency Department. PubMed. Available at: [Link]

  • Sample Preparation Techniques for Biological Matrices. Agilent. Available at: [Link]

  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. ScienceDirect. Available at: [Link]

  • An Overview of Sample Preparation Methods for Bioanalytical Analysis. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • III Analytical Methods. Japan International Cooperation Agency. Available at: [Link]

    • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. Google Patents.
  • Hydrophilic interaction liquid chromatography for separation and determination of pyrrolidinium ionic liquid cations. Royal Society of Chemistry. Available at: [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PubMed Central. Available at: [Link]

  • Analytical Methods. OPUS Siegen. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

  • RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. Journal of Pharmaceutical Research International. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: Optimizing Kinase Inhibitor Pharmacokinetics Using 3-(Pyrrolidin-1-ylsulfonyl)propylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of targeted therapeutics, particularly kinase inhibitors, achieving high target affinity while minimizing off-target liabilities remains a critical bottleneck. The human Ether-à-go-go-Related Gene (hERG, or Kv11.1) potassium channel is a frequent off-target for basic, lipophilic amines, leading to drug-induced QT prolongation and cardiotoxicity[1].

This guide provides a comprehensive comparative analysis of 3-(Pyrrolidin-1-ylsulfonyl)propylamine and its structural derivatives. These bifunctional molecules are highly effective solvent-exposed "tail" moieties used to solubilize rigid heteroaromatic scaffolds (such as pyrazolopyrimidines targeting Mer Tyrosine Kinase, MerTK)[2]. By systematically modifying the terminal aliphatic ring of this linker, medicinal chemists can fine-tune the physicochemical properties (LogD, pKa) of the parent drug, effectively decoupling target potency from hERG liability.

Mechanistic Rationale & Causality

The Role of the Bifunctional Linker

The 3-(aminosulfonyl)propylamine motif serves two distinct structural functions:

  • Scaffold Attachment: The primary amine acts as a highly reactive nucleophile, allowing for straightforward SN​Ar coupling to halogenated kinase core scaffolds[2].

  • Solvent-Exposed Tuning: The propyl chain acts as a flexible spacer, projecting the sulfonamide group out of the kinase ATP-binding pocket and into the solvent. The terminal cyclic amine (pyrrolidine, morpholine, or piperidine) dictates the overall lipophilicity and solvation profile of the drug[3].

Causality of hERG Mitigation

The hERG channel's inner cavity is lined with critical aromatic residues (Tyr652 and Phe656) that form π -cation and hydrophobic interactions with lipophilic basic molecules[4]. The affinity of a drug for the hERG channel is heavily dependent on its rate of association, which is driven by lipophilicity and the energetic penalty of desolvation[4].

  • Pyrrolidine (Derivative A): Offers a balanced profile, providing sufficient basicity for solubility but moderate lipophilicity.

  • Morpholine (Derivative B): The introduction of an oxygen atom (heteroatom substitution) significantly reduces the overall lipophilicity (LogD) and increases the desolvation penalty. This structural change is a proven strategy to disrupt hERG binding without sacrificing the solubilizing benefits of the tail[5].

  • Piperidine (Derivative C): Expanding the ring size increases the hydrophobic surface area, which generally enhances hERG binding and exacerbates cardiotoxic risk[5].

Comparative Profiling Data

The following table summarizes the structure-activity relationship (SAR) and structure-property relationship (SPR) when these 3-(aminosulfonyl)propylamine derivatives are appended to a model MerTK inhibitor scaffold (analogous to the UNC1062 chemotype)[2].

Derivative Tail Appended to ScaffoldTerminal RingCalculated LogD (pH 7.4)MerTK IC50​ (nM)hERG IC50​ (µM)PAMPA Permeability ( 10−6 cm/s)
A: 3-(Pyrrolidin-1-ylsulfonyl)propylamine Pyrrolidine2.81.84.212.5
B: 3-(Morpholinosulfonyl)propylamine Morpholine1.91.1>30.09.8
C: 3-(Piperidin-1-ylsulfonyl)propylamine Piperidine3.42.50.815.2
D: 3-(Dimethylaminosulfonyl)propylamine Dimethylamine2.24.518.510.1

Data Interpretation: Derivative B (Morpholine) demonstrates the optimal profile. The added polarity reduces LogD, completely abolishing hERG activity ( IC50​ > 30 µM) while maintaining low-nanomolar MerTK potency[2]. Derivative C (Piperidine) exhibits dangerous hERG liability due to increased lipophilicity.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols represent self-validating systems with built-in quality control checkpoints.

Protocol 1: Synthesis of 3-(Aminosulfonyl)propylamine Derivatives

This two-step sequence ensures high yields of the primary amine without over-alkylation.

  • Sulfonylation:

    • Dissolve 3-phthalimidopropane-1-sulfonyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM).

    • Cool to 0 °C and add N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

    • Dropwise add the respective secondary amine (e.g., pyrrolidine, morpholine, piperidine) (1.2 eq).

    • Stir at room temperature for 4 hours.

    • Validation Check: Perform TLC (Hexane:EtOAc 1:1). The disappearance of the sulfonyl chloride spot confirms completion.

  • Gabriel Deprotection:

    • Concentrate the intermediate and redissolve in Ethanol.

    • Add hydrazine hydrate (3.0 eq) and reflux for 3 hours.

    • Filter the resulting white precipitate (phthalhydrazide by-product).

    • Validation Check: Stain the TLC plate with Ninhydrin and heat. A deep purple spot confirms the presence of the free primary amine. Confirm exact mass via LC-MS before proceeding to scaffold coupling.

Protocol 2: Automated Patch-Clamp hERG Assay

This protocol quantifies the cardiotoxic liability of the synthesized kinase inhibitors[1].

  • Cell Preparation: Culture CHO cells stably expressing the human KCNH2 gene. Harvest and suspend in extracellular recording solution.

  • Electrophysiology Setup: Utilize an automated patch-clamp platform (e.g., QPatch). Establish whole-cell configuration.

    • Validation Check: Ensure membrane resistance is >1 GΩ (gigaseal) and access resistance is <10 MΩ. Exclude cells failing these criteria.

  • Voltage Protocol:

    • Hold cells at -80 mV.

    • Apply a depolarizing prepulse to +20 mV for 2 seconds (opens and inactivates hERG channels).

    • Step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the test derivatives (0.1 µM to 30 µM) for 5 minutes. Measure the fractional block of the peak tail current relative to the vehicle control.

    • Validation Check: Include 100 nM E-4031 as a positive control; it must produce >80% block to validate the assay run[4].

Visualizations

Workflow: Structural Optimization & Triage

The following diagram illustrates the decision-making process when evaluating these derivatives.

Workflow Start Base Kinase Scaffold DerivA Pyrrolidine Tail (Balanced) Start->DerivA DerivB Morpholine Tail (Low hERG) Start->DerivB DerivC Piperidine Tail (High LogD) Start->DerivC Assay1 MerTK TR-FRET Assay DerivA->Assay1 DerivB->Assay1 DerivC->Assay1 Assay2 hERG Patch-Clamp Assay1->Assay2 Decision Lead Selection Assay2->Decision

Fig 1. Triage workflow for optimizing kinase inhibitors via tail modifications.

Pathway: MerTK Signaling & Inhibition

This diagram maps the biological causality of MerTK inhibition, demonstrating how the optimized drug halts tumor cell survival pathways[6].

Pathway Ligand Gas6 / Protein S Receptor MerTK Receptor Ligand->Receptor Activates AKT AKT Survival Pathway Receptor->AKT Phosphorylates Inhibitor Tail-Modified Inhibitor Inhibitor->Receptor Blocks ATP Site Outcome Tumor Cell Apoptosis AKT->Outcome Inhibited by drug

Fig 2. MerTK signaling pathway and the mechanism of targeted kinase inhibition.

References

  • UNC1062, a new and potent Mer inhibitor Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Design and Synthesis of Novel Macrocyclic Mer Tyrosine Kinase Inhibitors Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • MERTK in Cancer Therapy: Targeting the Receptor Tyrosine Kinase in Tumor Cells and the Immune System Source: Pharmacology & Therapeutics / UNC URL:[Link]

  • Human Ether-a-go-go-Related Gene (hERG) Blockers Source: Cambridge MedChem Consulting URL:[Link]

  • High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition Source: MDPI URL:[Link]

  • Kv11.1 (hERG)-induced cardiotoxicity: a molecular insight from a binding kinetics study Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

Sources

Safety Operating Guide

Comprehensive Safety and Operational Guide: Handling 3-(Pyrrolidin-1-ylsulfonyl)propylamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Chemical Profiling

3-(Pyrrolidin-1-ylsulfonyl)propylamine (Molecular Formula: C₇H₁₆N₂O₂S) is a highly specialized bifunctional building block frequently utilized in advanced organic synthesis and drug discovery. Structurally, it features a primary aliphatic amine tethered via a propyl chain to a pyrrolidinyl sulfonamide moiety.

While the sulfonamide group is relatively stable and primarily contributes to the molecule's polarity and binding affinity in medicinal chemistry, the primary aliphatic amine dictates the compound's acute hazard profile. Aliphatic amines are strong nucleophiles and organic bases. This basicity drives their rapid saponification of skin lipids and destruction of cellular membranes upon contact, making them highly corrosive [1]. Understanding this chemical causality is the foundation of our safety and handling protocols.

Hazard Causality & Quantitative Data

To handle this chemical safely, operators must understand the "why" behind the hazards:

  • Corrosivity (H314): The unshared electron pair on the primary amine nitrogen readily accepts protons from biological tissues, leading to severe, instantaneous chemical burns and permanent corneal damage [2].

  • Atmospheric Reactivity: Primary amines rapidly react with atmospheric carbon dioxide (CO₂) to form carbamate salts. This not only degrades the purity of your reagent but can also cause pressure buildup in sealed, improperly stored containers.

  • Exothermic Neutralization: As a strong organic base, it will react violently with concentrated strong acids.

Table 1: Quantitative Data & Hazard Summary
Property / Hazard ParameterSpecification / Classification
Molecular Formula C₇H₁₆N₂O₂S
Molecular Weight 192.28 g/mol
Functional Groups Primary Aliphatic Amine, Sulfonamide
GHS Hazard Class Skin Corrosion/Irritation (Category 1B) [3]
GHS Hazard Statements H314: Causes severe skin burns and eye damage.H302: Harmful if swallowed.H335: May cause respiratory irritation.
Storage Requirements 2–8 °C, stored under inert gas (Argon/N₂) [4]

Personal Protective Equipment (PPE) Systems

The selection of PPE for 3-(Pyrrolidin-1-ylsulfonyl)propylamine is not arbitrary; it is a calculated defense against the specific permeation kinetics of corrosive amines [2].

  • Hand Protection (Double-Gloving): Standard latex gloves offer zero resistance to aliphatic amines and will rapidly degrade. Requirement: Wear double-layered Nitrile gloves (minimum 0.11 mm thickness) or heavy-duty Neoprene. Causality: The double-layer acts as a self-validating safety system. If the outer glove is breached or contaminated, it serves as a sacrificial layer that can be immediately doffed, leaving the inner glove intact to protect the skin during evacuation.

  • Eye and Face Protection: Requirement: Chemical splash goggles paired with a full-face shield. Causality: Amine splashes to the eye cause rapid liquefaction necrosis of the cornea. Safety glasses with side shields are insufficient against liquid vapor or splash hazards.

  • Respiratory and Body Protection: Requirement: A flame-resistant (FR) or chemical-resistant laboratory coat, fully buttoned, and closed-toe non-porous shoes. All handling must occur within a certified chemical fume hood.

Operational Workflows & Self-Validating Protocols

The following step-by-step methodologies are designed to be self-validating, meaning each step contains a built-in check to confirm safety before proceeding to the next.

Protocol A: Safe Weighing and Stock Solution Preparation
  • Environmental Control & Validation:

    • Action: Turn on the chemical fume hood.

    • Self-Validation: Verify the digital monitor reads a face velocity of 80–100 feet per minute (fpm). Tape a small piece of tissue to the bottom of the sash; its inward deflection provides immediate visual confirmation of negative pressure.

  • Vessel Preparation:

    • Action: Tare a clean, dry, amber glass vial on an analytical balance located inside the fume hood.

  • Active Transfer:

    • Action: Using a clean stainless-steel or PTFE spatula, carefully transfer the required mass of 3-(Pyrrolidin-1-ylsulfonyl)propylamine.

  • Solvation:

    • Action: Slowly add your anhydrous solvent (e.g., Dichloromethane, THF, or DMSO).

    • Causality: Add solvent slowly to manage any potential heat of solution, though this is typically mild for this compound.

  • Inerting and Sealing (Critical Step):

    • Action: Gently purge the headspace of the vial with a stream of dry Argon or Nitrogen gas for 10 seconds before capping tightly with a PTFE-lined septum cap.

    • Causality: This displaces atmospheric CO₂ and moisture, preventing the formation of insoluble carbamate salts and preserving the amine's nucleophilicity for downstream reactions.

Protocol B: Spill Decontamination and Waste Segregation
  • Immediate Containment:

    • Action: If a spill occurs inside the hood, immediately lower the sash to the lowest operational level. Do not attempt to wipe up the raw chemical.

  • Chemical Neutralization:

    • Action: Cover the spill with a weak solid acid (e.g., Citric Acid powder or Sodium Bisulfate) or a commercial amine spill kit.

    • Causality: Using a weak acid neutralizes the corrosive amine base into a benign salt without triggering the violent, boiling exothermic reaction that would occur if a strong acid (like HCl) were used [4].

  • Self-Validated Cleanup:

    • Action: Moisten the neutralized powder with water and wipe it up using absorbent pads.

    • Self-Validation: Swab the cleaned surface with a wet strip of pH indicator paper. The pH must read between 6.0 and 7.0. If it reads basic (>8), reapply citric acid and clean again.

  • Waste Segregation:

    • Action: Place all pads and contaminated gloves into a dedicated waste container labeled "Corrosive Organic Waste - Amines." Never mix amine waste with acidic waste streams.

Process Visualization

The following diagram illustrates the logical flow of our self-validating safety system, from preparation through active handling and potential spill mitigation.

G Start 1. PPE Verification & Fume Hood Setup Weighing 2. Active Handling & Weighing Start->Weighing Airflow Validated Reaction 3. Solvation & Inert Gas Purge Weighing->Reaction Safe Transfer Spill Accidental Spill Detected Weighing->Spill Drop/Leak Disposal 4. Segregated Waste Disposal Reaction->Disposal Process Complete Decon Neutralization (Citric Acid) Spill->Decon Contain & Neutralize Decon->Disposal pH Neutral Validated

Caption: Safe operational workflow for handling 3-(Pyrrolidin-1-ylsulfonyl)propylamine.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 31670, 1-Pyrrolidinepropanamine." PubChem, [Link].

  • American Chemistry Council. "Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal." American Chemistry Council, [Link].

  • Australian Industrial Chemicals Introduction Scheme (AICIS). "Tertiary aliphatic and fatty amines: Human health tier II assessment." Australian Government Department of Health and Aged Care, [Link].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.